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  • Product: 2-Pyrazinoylguanidine
  • CAS: 60398-24-5

Core Science & Biosynthesis

Foundational

2-Pyrazinoylguanidine chemical properties and structure

An In-Depth Technical Guide to 2-Pyrazinoylguanidine: Chemical Properties, Structure, and Biological Significance Authored by a Senior Application Scientist Introduction 2-Pyrazinoylguanidine is a fascinating heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Pyrazinoylguanidine: Chemical Properties, Structure, and Biological Significance

Authored by a Senior Application Scientist

Introduction

2-Pyrazinoylguanidine is a fascinating heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. As a structural analog of the potassium-sparing diuretic amiloride, it presents a unique pharmacological profile that distinguishes it from its parent compound.[1] While amiloride can exacerbate hyperglycemia and hyperlipidemia in diabetic patients, 2-Pyrazinoylguanidine has demonstrated the potential to ameliorate these conditions, making it a promising candidate for the management of hypertension in individuals with type 2 diabetes.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of 2-Pyrazinoylguanidine, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

2-Pyrazinoylguanidine is characterized by a pyrazine ring linked to a guanidine group via a carbonyl bridge. This unique arrangement of functional groups is central to its biological activity.

IUPAC Name: N-(diaminomethylidene)pyrazine-2-carboxamide[2] Molecular Formula: C₆H₇N₅O[2] CAS Number: 60398-24-5[2]

The key physicochemical properties of 2-Pyrazinoylguanidine are summarized in the table below. It is important to note that while some experimental data for the closely related compound pyrazinamide is available and provided for reference, many of the properties for 2-Pyrazinoylguanidine are computationally predicted.

PropertyValue/InformationSource
Molecular Weight 165.15 g/mol PubChem (Computed)[2]
Melting Point Pyrazinamide: 189-191 °CChemicalBook[3]
pKa Pyrazinamide: 0.5ChemicalBook[3]
LogP (XLogP3) -0.6PubChem (Computed)[2]
Hydrogen Bond Donors 2PubChem (Computed)[2]
Hydrogen Bond Acceptors 3PubChem (Computed)[2]
Solubility Pyrazinamide is soluble in DMSO (~30 mg/mL), and dimethyl formamide (~25 mg/mL), and sparingly soluble in ethanol (~0.2 mg/mL) and aqueous buffers.Cayman Chemical[4]

Synthesis of 2-Pyrazinoylguanidine

The synthesis of 2-Pyrazinoylguanidine can be logically approached through a two-step process starting from pyrazinoic acid. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by the reaction of this intermediate with guanidine.

Experimental Protocol: Synthesis of 2-Pyrazinoylguanidine

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • To a round-bottom flask, add pyrazinoic acid (1.0 eq).

  • Add dichloromethane as a solvent and a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath with stirring.

  • Slowly add thionyl chloride (2.0-4.0 eq) dropwise to the cooled solution.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-Pyrazinoylguanidine

  • In a separate reaction vessel, dissolve guanidine hydrochloride (1.1 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide (1.1 eq), to the guanidine solution to generate the free base in situ.

  • Cool the guanidine solution in an ice bath.

  • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a minimal amount of the same aprotic solvent and add it dropwise to the cooled guanidine solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-Pyrazinoylguanidine.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Guanidination Pyrazinoic_Acid Pyrazinoic Acid Thionyl_Chloride Thionyl Chloride (SOCl2) DMF (cat.), CH2Cl2 Pyrazine_2_carbonyl_chloride Pyrazine-2-carbonyl chloride Thionyl_Chloride->Pyrazine_2_carbonyl_chloride Guanidine Guanidine Pyrazine_2_carbonyl_chloride->Guanidine Aprotic Solvent Final_Product 2-Pyrazinoylguanidine Guanidine->Final_Product

Caption: Proposed synthesis workflow for 2-Pyrazinoylguanidine.

Spectroscopic Characterization

The structural elucidation of 2-Pyrazinoylguanidine can be achieved through a combination of spectroscopic techniques. Based on the known spectra of the closely related pyrazinamide, the following spectral characteristics are anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Pyrazinoylguanidine is expected to show signals corresponding to the three protons on the pyrazine ring. These would likely appear as multiplets in the aromatic region (δ 8.5-9.5 ppm). The protons of the guanidinyl group may appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display signals for the four distinct carbons of the pyrazine ring and the carbonyl carbon. The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Pyrazinoylguanidine would be characterized by several key absorption bands. A strong absorption between 1650-1700 cm⁻¹ would correspond to the C=O stretching of the acylguanidine moiety. N-H stretching vibrations of the guanidine group would be observed as broad bands in the region of 3100-3500 cm⁻¹. C-H stretching of the pyrazine ring would appear around 3000-3100 cm⁻¹.

Mass Spectrometry

The mass spectrum of 2-Pyrazinoylguanidine is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (165.15 g/mol ).[2] Fragmentation patterns would likely involve the loss of the guanidino group or cleavage of the pyrazine ring.

Biological Activity and Mechanism of Action

2-Pyrazinoylguanidine exhibits a multi-faceted pharmacological profile, primarily as an antihypertensive, hypoglycemic, and lipolytic agent.[1] Its mechanism of action is thought to involve the downregulation of the glucose-fatty acid cycle.[6]

In studies with isolated rat adipocytes, 2-Pyrazinoylguanidine has been shown to decrease both lipolysis and cyclic AMP (cAMP) concentrations.[1] This effect is attributed to an increase in the activity of adipose cyclic nucleotide phosphodiesterase, the enzyme responsible for the degradation of cAMP.[1] By reducing intracellular cAMP levels, 2-Pyrazinoylguanidine effectively dampens the signaling cascade that promotes lipolysis and gluconeogenesis.

Mechanism_of_Action cluster_arrows PZG 2-Pyrazinoylguanidine PDE Phosphodiesterase (PDE) PZG->PDE Activation PZG->Activation cAMP Cyclic AMP (cAMP) PDE->cAMP Inhibition PDE->Inhibition Lipolysis Lipolysis cAMP->Lipolysis cAMP->Lipolysis Gluconeogenesis Gluconeogenesis cAMP->Gluconeogenesis cAMP->Gluconeogenesis Inhibition->cAMP Activation->PDE PDE_Assay_Workflow Start Start Prep_Compound Prepare serial dilution of 2-Pyrazinoylguanidine Start->Prep_Compound Add_Compound Add compound dilutions to wells Prep_Compound->Add_Compound Add_Enzyme Add PDE enzyme to 96-well plate Add_Enzyme->Add_Compound Pre_incubation Pre-incubate at 37°C for 15 min Add_Compound->Pre_incubation Add_Substrate Add cAMP substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Stop reaction and add detection reagents Incubation->Stop_Reaction Read_Plate Measure signal with plate reader Stop_Reaction->Read_Plate Analyze_Data Calculate % inhibition and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro PDE inhibition assay.

In Vitro Lipolysis Assay in Adipocytes

This assay measures the effect of 2-Pyrazinoylguanidine on the breakdown of triglycerides in fat cells.

Materials:

  • Isolated primary adipocytes or a suitable adipocyte cell line

  • 2-Pyrazinoylguanidine

  • Lipolysis-stimulating agent (e.g., isoproterenol or theophylline)

  • Krebs-Ringer bicarbonate buffer with bovine serum albumin

  • Glycerol assay kit

Procedure:

  • Isolate and prepare adipocytes.

  • Pre-incubate the adipocytes with various concentrations of 2-Pyrazinoylguanidine for 30 minutes at 37°C.

  • Stimulate lipolysis by adding a lipolytic agent to the cell suspension.

  • Incubate for 1-2 hours at 37°C with gentle shaking.

  • Terminate the reaction by placing the samples on ice.

  • Centrifuge the samples to separate the cells from the medium.

  • Collect the supernatant and measure the glycerol concentration using a commercially available glycerol assay kit. [2]8. Calculate the percentage of inhibition of lipolysis for each concentration of 2-Pyrazinoylguanidine.

Conclusion

2-Pyrazinoylguanidine stands out as a promising pharmacological agent with a distinct mechanism of action that differentiates it from its parent compound, amiloride. Its ability to modulate the glucose-fatty acid cycle through the inhibition of phosphodiesterase activity highlights its potential as a therapeutic for hypertensive patients with type 2 diabetes. The synthetic route is feasible, and its chemical and biological properties can be thoroughly characterized using standard laboratory techniques. Further research into the structure-activity relationships and in vivo efficacy of 2-Pyrazinoylguanidine is warranted to fully elucidate its therapeutic potential.

References

  • Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 349-355. [Link]

  • Li, Y., et al. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2345. [Link]

  • PubChem. (n.d.). 2-Pyrazinoylguanidine. National Center for Biotechnology Information. [Link]

  • Aldridge, B. B., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

  • Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823-831. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1236-1243. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Pyrazinoylguanidine (Amiloride)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular mechanism of action of 2-Pyrazinoylguanidine, a compound widel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 2-Pyrazinoylguanidine, a compound widely known as amiloride. Amiloride's primary therapeutic effects as a potassium-sparing diuretic and antihypertensive agent are rooted in its function as a potent and specific inhibitor of the Epithelial Sodium Channel (ENaC). This document delineates the structure and function of ENaC, the precise molecular interactions governing amiloride binding, the downstream cellular and physiological consequences of channel inhibition, and the key experimental methodologies employed to elucidate this mechanism. By synthesizing foundational research with detailed protocols, this guide serves as an authoritative resource for professionals engaged in ion channel research and the development of novel therapeutics targeting ENaC.

Introduction: The Significance of 2-Pyrazinoylguanidine (Amiloride)

2-Pyrazinoylguanidine, or amiloride, is a pyrazine-carbonyl-guanidine compound that has been a cornerstone in the management of hypertension and edematous states for decades. Its clinical efficacy stems from its ability to modulate sodium and water homeostasis.[1][2] Unlike many other diuretics, amiloride's action is independent of aldosterone and it promotes the retention of potassium, classifying it as a potassium-sparing diuretic.[3] Beyond its established clinical use, amiloride is an indispensable pharmacological tool in the study of sodium transport across epithelial tissues. Its high affinity and specificity for the Epithelial Sodium Channel (ENaC) have made it instrumental in characterizing the channel's physiological and pathophysiological roles, from regulating blood pressure to its involvement in genetic disorders like Liddle's syndrome and its potential as a therapeutic target in cystic fibrosis.[1][4] Understanding the precise mechanism by which amiloride inhibits ENaC is therefore critical for both fundamental research and the rational design of new, more targeted therapies.

The Molecular Target: The Epithelial Sodium Channel (ENaC)

The primary molecular target of amiloride is the Epithelial Sodium Channel (ENaC), a key protein responsible for sodium reabsorption in various epithelial tissues.

ENaC Structure and Subunit Composition

ENaC is a heterotrimeric ion channel composed of three homologous subunits: α, β, and γ.[2] In some tissues, the α-subunit can be replaced by a δ-subunit.[5] These subunits are arranged in a 1α:1β:1γ stoichiometry and form a central pore through which sodium ions can pass. Each subunit consists of two transmembrane helices, a large extracellular loop, and intracellular N- and C-termini.[1] The channel is constitutively active, meaning it does not require a specific ligand to open, and it is highly selective for Na⁺ over other cations like K⁺.[1]

Physiological Function and Tissue Distribution

ENaC is predominantly expressed on the apical membrane of polarized epithelial cells in tissues responsible for sodium transport. These include:

  • Kidney: In the distal nephron and collecting duct, ENaC is the final control point for sodium reabsorption, playing a crucial role in the regulation of blood volume and blood pressure.[2]

  • Lungs and Airways: ENaC regulates the volume and composition of the airway surface liquid, which is essential for mucociliary clearance.[3]

  • Colon: It is involved in the absorption of sodium and water from the intestinal lumen.

  • Other Tissues: ENaC is also found in sweat glands, salivary glands, and taste buds.

The activity of ENaC is tightly regulated by various hormones, most notably aldosterone, which increases the number of active channels at the cell surface.

The Molecular Mechanism of Inhibition by Amiloride

Amiloride functions as a direct, reversible pore blocker of the ENaC.

The Amiloride Binding Site

The binding site for amiloride is located within the extracellular vestibule of the ENaC pore.[6][7] It is not a surface receptor but rather a site accessible to the charged amiloride molecule within the ion conduction pathway. Mutagenesis studies have been pivotal in identifying the specific amino acid residues that are critical for amiloride binding. These studies have pinpointed key residues in the second transmembrane domain (TM2) of the ENaC subunits.[6]

Specifically, the following residues have been identified as crucial components of the binding site:

  • α-subunit: Serine at position 583 (αS583)[6][8]

  • β-subunit: Glycine at position 525 (βG525)[6]

  • γ-subunit: Glycine at position 537 (γG537)[8]

Mutations at these sites, particularly in the β and γ subunits, have been shown to dramatically decrease the affinity of ENaC for amiloride, confirming their direct role in forming the binding pocket.[6] Kinetic analyses have demonstrated that these mutations primarily increase the dissociation rate of amiloride from the channel, suggesting they destabilize the drug-channel complex.[8]

The interaction is thought to be electrostatic in nature, with the positively charged guanidinium group of amiloride interacting with the electronegative potential of the pore. The pyrazine ring and other moieties of the amiloride molecule also contribute to the stability of the binding.

Downstream Signaling and Cellular Consequences

The primary and immediate consequence of amiloride binding to ENaC is the physical occlusion of the channel pore, which prevents the influx of sodium ions into the cell. This direct action triggers a cascade of downstream cellular and physiological effects:

  • Reduced Intracellular Sodium: The most direct effect is a decrease in the intracellular sodium concentration in epithelial cells.

  • Hyperpolarization of the Apical Membrane: The influx of positive charge (Na⁺) through ENaC depolarizes the apical membrane. By blocking this influx, amiloride leads to a hyperpolarization of the membrane.

  • Decreased Transepithelial Sodium Transport: The inhibition of Na⁺ entry at the apical membrane reduces the overall transport of sodium from the lumen to the bloodstream.

  • Potassium Sparing: In the kidney's collecting duct, the reabsorption of Na⁺ through ENaC creates a negative electrical potential in the lumen, which drives the secretion of potassium (K⁺) into the urine. By blocking Na⁺ reabsorption, amiloride reduces this lumen-negative potential, thereby decreasing the driving force for K⁺ secretion and leading to its retention in the body.[3]

  • Reduced Water Reabsorption: As sodium is a major osmotic solute, the inhibition of its reabsorption leads to a corresponding decrease in water reabsorption, resulting in a diuretic effect.[2]

The overall mechanism can be visualized as a direct physical block leading to altered ion gradients and subsequent physiological responses.

Amiloride_Mechanism_of_Action cluster_epithelium Epithelial Cell ENaC Epithelial Sodium Channel (ENaC) Na_in Na+ Influx ENaC->Na_in Allows Na_in->ENaC Depolarizes Membrane Creates Na+ Gradient K_out K+ Efflux (Kidney) Na_in->K_out Drives (via lumen-negative potential) H2O_out Water Reabsorption Na_in->H2O_out Drives (osmosis) Block Physical Block of Pore Na_out Na+ Physiological_Effects Physiological Effects: - Diuresis - Antihypertensive - Potassium Sparing K_in K+ H2O_in H2O Amiloride Amiloride (2-Pyrazinoylguanidine) Amiloride->Block Block->ENaC Inhibits Patch_Clamp_Workflow A 1. Cell Preparation (e.g., HEK293-ENaC) B 2. Pipette Approach & Gigaseal Formation A->B C 3. Rupture Membrane (Whole-Cell Configuration) B->C D 4. Record Baseline Current (Amiloride-free solution) C->D E 5. Apply Amiloride (Perfuse with drug) D->E F 6. Record Blocked Current E->F G 7. Data Analysis (Subtract traces to get Amiloride-Sensitive Current) F->G

Caption: Whole-Cell Patch-Clamp Workflow for ENaC Inhibition.

Transepithelial Measurements in Ussing Chambers

The Ussing chamber technique is used to measure ion transport across intact epithelial tissues (e.g., from mouse intestine or colon) or monolayers of cultured epithelial cells.

Ussing Chamber Protocol:

  • Chamber Setup: Prepare and calibrate the Ussing chamber system, including the Ag/AgCl electrodes and agar salt bridges. Warm the buffer solutions (e.g., Krebs-Ringer bicarbonate) to 37°C and aerate with 95% O₂ / 5% CO₂. [9]2. Tissue Mounting: Excise the epithelial tissue and mount it as a flat sheet between the two halves of the Ussing chamber, separating the apical and basolateral sides.

  • Equilibration: Allow the tissue to equilibrate for 5-10 minutes until a stable baseline is achieved.

  • Short-Circuit Current (Isc) Measurement:

    • Voltage-clamp the transepithelial potential to 0 mV. The current required to do this is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

  • Pharmacological Manipulation:

    • Add amiloride to the apical chamber to block ENaC-mediated Na⁺ absorption.

    • The resulting decrease in Isc represents the ENaC-mediated component of the total ion transport.

    • Other pharmacological agents can be added to the apical or basolateral chambers to investigate other transporters. [9]

Computational and Structural Methods
  • Site-Directed Mutagenesis: As described in section 3.1, this technique is crucial for identifying the amino acid residues involved in amiloride binding. By systematically changing residues and observing the effect on amiloride affinity, researchers can map the binding pocket. [6]* Molecular Docking and Dynamics Simulations: Computational models are used to predict and visualize the interaction between amiloride and the ENaC pore. [10]These simulations can provide insights into the binding pose of the drug and the dynamics of the interaction, complementing experimental data. [10][11]

Conclusion

The mechanism of action of 2-Pyrazinoylguanidine (amiloride) is a well-defined example of direct ion channel blockade. It reversibly binds to a specific site within the pore of the Epithelial Sodium Channel, physically occluding the passage of sodium ions. This inhibition leads to a cascade of events, culminating in reduced sodium and water reabsorption, which underlies its therapeutic efficacy as a diuretic and antihypertensive agent. The detailed understanding of this mechanism, made possible by a combination of electrophysiological, molecular, and computational approaches, provides a solid foundation for the ongoing research into ENaC's role in health and disease and for the development of next-generation channel modulators.

References

  • Snyder, P. M., et al. (2000). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of general physiology, 116(6), 749–762. [Link]

  • Stana, A., et al. (2020). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International journal of molecular sciences, 21(21), 8343. [Link]

  • Oh, Y., et al. (2004). Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+. The Journal of membrane biology, 201(1), 39–51. [Link]

  • Hanukoglu, I., & Hanukoglu, A. (2016). Epithelial sodium channel (ENaC) family: Phylogeny, structure-function, tissue distribution, and associated inherited diseases. Gene, 579(2), 95–132. [Link]

  • Berman, J. M., et al. (2021). Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs. Frontiers in physiology, 12, 715690. [Link]

  • Ji, H. L., et al. (2012). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American journal of physiology. Lung cellular and molecular physiology, 303(12), L1013–L1034. [Link]

  • Korbmacher, C., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology, 477(5), 643–657. [Link]

  • Kelly, O., et al. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American journal of physiology. Renal physiology, 285(6), F1279–F1290. [Link]

  • Lentini, L., et al. (2018). Downregulation of epithelial sodium channel (ENaC) activity in cystic fibrosis cells by epigenetic targeting. Journal of translational medicine, 16(1), 241. [Link]

  • Physiologic Instruments. (2025). Complete Ussing Chamber Guide. Physiologic Instruments. [Link]

  • Korbmacher, C., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). Pflugers Archiv : European journal of physiology. [Link]

  • Ramminger, S. J., et al. (2002). Expression of ENaC and other transport proteins in Xenopus oocytes is modulated by intracellular Na+. The Journal of physiology, 545(Pt 2), 447–458. [Link]

  • Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57429. [Link]

  • Kellenberger, S., et al. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. [Link]

  • Canva. (2024). What are ENaC blockers and how do they work?. Canva. [Link]

  • Lazrak, A., et al. (2022). Extracellular serine proteases activate amiloride-insensitive ENaC channels and decrease migration and invasion ability of human leukemia cell lines. American journal of physiology. Cell physiology, 322(6), C1168–C1185. [Link]

  • Xenbase. (2025). Protocols. Xenbase. [Link]

  • Korbmacher, C., et al. (2025). Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). ResearchGate. [Link]

  • Le, T. N., et al. (2018). Amiloride-sensitive fluid resorption in NCI-H441 lung epithelia depends on an apical Cl− conductance. Acta physiologica (Oxford, England), 222(3), 10.1111/apha.12932. [Link]

  • Z-M.L., T., et al. (2014). DOCKING AND MD SIMULATIONS OF THE INTERACTION OF THE POTASSIUM-SPARING DIURETIC AGENT AMILORIDE WITH THE hASIC1a CHANNEL USING A HOMOLOGY MODEL. Journal of Theoretical and Computational Chemistry, 13(06), 1450047. [Link]

  • Myerburg, M. M., et al. (2010). AICAR decreases the activity of two distinct amiloride-sensitive Na+-permeable channels in H441 human lung epithelial cell monolayers. American journal of physiology. Lung cellular and molecular physiology, 298(2), L205–L215. [Link]

  • Physiologic Instruments. (2025). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. [Link]

  • Kellenberger, S., et al. (2003). Mutations in the Epithelial Na + Channel ENaC Outer Pore Disrupt Amiloride Block by Increasing Its Dissociation Rate. Molecular Pharmacology, 64(4), 848-856. [Link]

  • Stana, A., et al. (2025). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. ResearchGate. [Link]

  • JoVE. (2022). Functional Cloning Using Xenopus Oocyte Expression System l Protocol Preview. YouTube. [Link]

  • Miyamoto, K., et al. (2020). Azithromycin Inhibits Constitutive Airway Epithelial Sodium Channel Activation in Vitro and Modulates Downstream Pathogenesis in Vivo. Biological & pharmaceutical bulletin, 43(4), 667–674. [Link]

  • Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American journal of physiology. Gastrointestinal and liver physiology, 296(6), G1151–G1166. [Link]

  • JoVE. (2022). Patch Clamp & Perfusion Techniques: Ion Channels Expressed-Xenopus oocytes l Protocol Preview. YouTube. [Link]

  • Butterworth, M. B. (2010). Regulation of the epithelial sodium channel (ENaC) by membrane trafficking. Biochimica et biophysica acta, 1802(12), 1166–1177. [Link]

  • Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American journal of physiology. Gastrointestinal and liver physiology, 296(6), G1151–G1166. [Link]

  • Palma, E., et al. (2022). Xenopus Oocytes to Study Fully-Processed Membrane Proteins. Encyclopedia, 2(4), 1836-1847. [Link]

Sources

Foundational

Introduction: The Significance of 2-Pyrazinoylguanidine in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Purification of 2-Pyrazinoylguanidine For Researchers, Scientists, and Drug Development Professionals 2-Pyrazinoylguanidine is a heterocyclic compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Purification of 2-Pyrazinoylguanidine

For Researchers, Scientists, and Drug Development Professionals

2-Pyrazinoylguanidine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Structurally, it is a derivative of pyrazinoic acid, the active metabolite of pyrazinamide, a cornerstone first-line drug for the treatment of tuberculosis[1]. The incorporation of the guanidine moiety, a functional group prevalent in many natural products and pharmaceuticals, introduces unique physicochemical properties, including high basicity and the ability to form multiple hydrogen bonds[2]. These characteristics make 2-Pyrazinoylguanidine and its analogues compelling candidates for investigation as novel therapeutic agents, potentially targeting a range of biological pathways.

The development of any new active pharmaceutical ingredient (API) hinges on the establishment of robust and reproducible synthetic and purification methodologies. A well-defined process is critical not only for obtaining the compound in high purity for preclinical and clinical evaluation but also for ensuring scalability and cost-effectiveness for potential future manufacturing. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of a logical synthetic pathway to 2-Pyrazinoylguanidine, detailed purification protocols, and methods for its analytical characterization. The focus is on the causality behind experimental choices, ensuring a self-validating and scientifically sound approach.

Part 1: Synthesis of 2-Pyrazinoylguanidine

The synthesis of 2-Pyrazinoylguanidine is most effectively approached as a two-step process starting from commercially available pyrazine-2-carboxylic acid. This strategy involves the initial activation of the carboxylic acid to facilitate nucleophilic attack, followed by the core guanidinylation reaction.

Causality of the Synthetic Strategy

The direct reaction between a carboxylic acid (pyrazine-2-carboxylic acid) and guanidine is thermodynamically unfavorable. The acidic proton of the carboxylic acid would be readily neutralized by the highly basic guanidine in a non-productive acid-base reaction. Therefore, the synthetic strategy must first convert the carboxylic acid's hydroxyl group into a better leaving group. The classic and highly efficient method for this transformation is the conversion to an acyl chloride. Acyl chlorides are highly electrophilic and react readily with nucleophiles like guanidine to form the desired amide-like linkage.

Proposed Synthetic Pathway

The pathway can be visualized as follows:

  • Activation Step: Conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride.

  • Guanidinylation Step: Reaction of pyrazine-2-carbonyl chloride with guanidine.

SynthesisWorkflow Start Pyrazine-2-carboxylic Acid Step1 Step 1: Acyl Chloride Formation Reagents: Thionyl Chloride (SOCl₂), cat. DMF Start->Step1 Intermediate Pyrazine-2-carbonyl Chloride (Highly Reactive Intermediate) Step1->Intermediate Step2 Step 2: Guanidinylation Reagents: Guanidine HCl, Base (e.g., TEA) Solvent: Anhydrous THF or DCM Intermediate->Step2 Product Crude 2-Pyrazinoylguanidine Step2->Product

Caption: Overall workflow for the synthesis of 2-Pyrazinoylguanidine.

Experimental Protocol: Synthesis

Step 1: Synthesis of Pyrazine-2-carbonyl chloride (3) [1]

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup. A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent acylating agent.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to a gas scrubber for HCl and SO₂), add pyrazine-2-carboxylic acid (12.4 g, 0.10 mol).

    • Add an anhydrous solvent such as dichloromethane (DCM) or toluene (100 mL) and 5 drops of DMF.

    • Place the flask in an ice-water bath to control the initial exothermic reaction.

    • Slowly add thionyl chloride (22 mL, 0.30 mol) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-8 hours, or until the evolution of gases ceases and the solution becomes clear.

    • Allow the reaction to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude pyrazine-2-carbonyl chloride, a solid, can be used directly in the next step or purified by recrystallization from a dry, non-polar solvent like toluene.

Step 2: Synthesis of 2-Pyrazinoylguanidine

  • Rationale: Guanidine is typically supplied as its hydrochloride salt for stability. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HCl salt, liberating the free guanidine base to act as the nucleophile. An anhydrous aprotic solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

  • Procedure:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend guanidine hydrochloride (10.5 g, 0.11 mol) in 150 mL of anhydrous tetrahydrofuran (THF) or DCM.

    • Cool the suspension in an ice bath and add triethylamine (22.3 mL, 0.16 mol) dropwise. Stir the mixture for 30 minutes.

    • Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in 50 mL of anhydrous THF.

    • Add the acyl chloride solution dropwise to the stirred guanidine suspension over 30-45 minutes, maintaining the temperature at 0-5 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-Pyrazinoylguanidine as a solid. This crude product will require purification.

Part 2: Purification and Characterization

Purification is a critical step to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the nature of the impurities and the desired final purity level.

Purification Start Crude Product Recrystallization Recrystallization (Primary Method) Start->Recrystallization PurityCheck1 Assess Purity (TLC, HPLC, ¹H NMR) Recrystallization->PurityCheck1 Fail1 Purity < 95% PurityCheck1->Fail1 Failure Pass1 Purity > 95% PurityCheck1->Pass1 Success Column Column Chromatography (If impurities persist) PurityCheck2 Assess Purity (TLC, HPLC) Column->PurityCheck2 Pass2 Purity > 99% PurityCheck2->Pass2 Final Pure 2-Pyrazinoylguanidine Fail1->Column Pass1->Final Pass2->Final

Sources

Exploratory

An In-depth Technical Guide to the In Vitro and In Vivo Effects of 2-Pyrazinoylguanidine

Foreword In the landscape of modern drug development, the pursuit of novel therapeutic agents with multifaceted mechanisms of action is paramount. 2-Pyrazinoylguanidine (PZG), an analogue of the potassium-sparing diureti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug development, the pursuit of novel therapeutic agents with multifaceted mechanisms of action is paramount. 2-Pyrazinoylguanidine (PZG), an analogue of the potassium-sparing diuretic amiloride, has emerged as a compound of significant interest.[1] Unlike its parent compound, which can exacerbate metabolic dysregulation, PZG exhibits a unique pharmacological profile, combining antihypertensive properties with beneficial effects on glucose and lipid metabolism.[1] This guide serves as a comprehensive technical resource for researchers, clinicians, and drug development professionals. It synthesizes the current understanding of PZG's in vitro and in vivo effects, delves into its mechanisms of action, and provides detailed, field-proven experimental protocols to empower further investigation. Our approach is to not only present data but to illuminate the causality behind the experimental choices, providing a robust framework for evaluating and advancing this promising therapeutic candidate.

Molecular Profile and Pharmacokinetic Overview

2-Pyrazinoylguanidine is a synthetic pyrazine derivative, structurally related to amiloride.[1][2] This structural heritage is key to understanding its diuretic and antihypertensive effects, which are primarily mediated through the inhibition of the epithelial sodium channel (ENaC).[1][3] However, the subtle molecular modifications in PZG unlock a distinct and advantageous set of metabolic activities.

Upon oral administration, PZG is rapidly hydrolyzed to its principal and active metabolite, 2-pyrazinoic acid (PZA), the same active molecule produced from the well-known anti-tuberculosis drug, pyrazinamide.[4][5][6] This biotransformation is a critical aspect of its pharmacology.

Pharmacokinetic Profile: Studies in both humans and dogs have elucidated the core pharmacokinetic parameters of PZG. The compound is characterized by rapid metabolism.[4]

ParameterValue (Humans)Notes
Time to Peak (Tmax) ~2 hoursFor the parent drug, Pyrazinamide, indicating rapid absorption.[7]
Serum Half-life (t½) ~1 hourRefers to the parent compound PZG, which is rapidly hydrolyzed.[4]
Metabolism Rapidly hydrolyzedPrimary metabolite is 2-pyrazinoic acid (PZA).[4]
Excretion ~70% in urinePrimarily as metabolites.[7]
Volume of Distribution (Vd) Exceeds total body waterSuggests distribution into tissues.[4]

This table summarizes key pharmacokinetic parameters for 2-Pyrazinoylguanidine and its related compounds based on available human and animal data.

Mechanism of Action: A Dual-Pronged Approach

PZG's therapeutic potential stems from its ability to concurrently target two critical physiological systems: renal sodium handling and systemic metabolic regulation.

Renal Effects: ENaC Inhibition and Blood Pressure Control

As an amiloride analogue, PZG's primary effect on the kidney is the blockade of the epithelial sodium channel (ENaC) in the distal tubules and collecting ducts.[1][2]

Causality of Action:

  • ENaC Blockade: PZG directly inhibits the influx of sodium ions from the tubular lumen into the epithelial cells.

  • Natriuresis: This inhibition leads to increased sodium excretion in the urine (natriuresis).[8]

  • Diuresis: The increased luminal sodium content osmotically holds water, resulting in an increased urine volume (diuresis).[9]

  • Blood Pressure Reduction: The net loss of sodium and water from the body reduces blood volume, which in turn lowers systemic arterial pressure.[8][9]

This mechanism is particularly valuable as it is independent of the renin-angiotensin-aldosterone system (RAAS), although studies show that PZG can also reduce plasma renin activity and aldosterone levels, potentially via a feedback mechanism or other direct effects.[9]

ENaC_Inhibition cluster_cell Epithelial Cell cluster_blood Blood / Interstitium Na+ Na+ ENaC ENaC Channel Na+->ENaC Influx NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Na+ transport K_channel K+ Channel NaK_ATPase->K_channel Na_Blood Na+ NaK_ATPase->Na_Blood 3 Na+ out K_Blood K+ K_Blood->NaK_ATPase 2 K+ in PZG 2-Pyrazinoylguanidine PZG->ENaC INHIBITS

Caption: Mechanism of ENaC inhibition by 2-Pyrazinoylguanidine in renal epithelial cells.

Metabolic Modulation: Downregulating the Glucose-Fatty Acid Cycle

PZG's most distinguishing feature is its ability to correct the metabolic disturbances often associated with hypertension and diuretic therapy. It achieves this by downregulating the glucose-fatty acid cycle, also known as the Randle Cycle.[1][10]

Causality of Action: In states of metabolic stress (e.g., Type 2 Diabetes), elevated circulating free fatty acids (FFAs) are preferentially oxidized for energy, which in turn inhibits glucose uptake and utilization, leading to hyperglycemia. PZG intervenes by:

  • Reducing Lipolysis: In vitro studies on isolated rat adipocytes show that PZG downregulates the breakdown of stored triglycerides, thereby reducing the release of FFAs into circulation.[1] This is achieved by increasing the activity of cyclic nucleotide phosphodiesterase, which lowers intracellular cyclic AMP (cAMP) levels.[1]

  • Decreasing Gluconeogenesis: In perfused rat livers, PZG has been shown to decrease the production of new glucose (gluconeogenesis), another key contributor to high blood sugar.[1] This effect is also linked to a reduction in hepatic cAMP concentrations.

By lowering the availability and utilization of fatty acids, PZG shifts cellular metabolism back towards glucose utilization, thereby reducing hyperglycemia, hyperinsulinemia, and hyperlipidemia.[10]

Metabolic_Modulation cluster_Adipocyte Adipocyte cluster_Liver Hepatocyte PZG 2-Pyrazinoylguanidine PDE Phosphodiesterase PZG->PDE UPREGULATES cAMP_L cAMP PZG->cAMP_L DOWNREGULATES Lipolysis Lipolysis FFA Free Fatty Acids Lipolysis->FFA releases cAMP_A cAMP cAMP_A->Lipolysis stimulates PDE->cAMP_A degrades Gluconeogenesis Gluconeogenesis FFA->Gluconeogenesis stimulates Glucose Glucose Gluconeogenesis->Glucose releases cAMP_L->Gluconeogenesis stimulates

Caption: PZG's metabolic effects on adipocytes and hepatocytes.

In Vivo Efficacy: A Synthesis of Clinical Findings

Clinical investigations have confirmed the therapeutic potential of PZG across various patient populations, demonstrating its efficacy in reducing blood pressure and correcting metabolic dysregulation.

Study PopulationDosageDurationKey In Vivo Effects
Mild-to-Moderate Hypertension & Hypercholesterolemia 600 mg twice daily4 weeksReduced systolic and diastolic blood pressure; Reduced total serum cholesterol and LDL.[8]
Hypertension with Type 2 Diabetes (NIDDM) Not specifiedNot specifiedReduced hyperglycemia, hyperinsulinemia, and hyperlipidemia; Further reduced systolic and diastolic blood pressures.[10]
Patients with Azotemia 300-600 mg twice daily3 daysIncreased urea excretion and clearance; Decreased systemic arterial pressure; Reduced plasma renin activity and aldosterone levels.[9]
Normal Healthy Subjects (Single Dose) 900 mgSingle DoseDecreased serum glucose, insulin, C-peptide, triglycerides, and free fatty acids; Significantly reduced very-low-density lipoprotein (VLDL).[11]

This table summarizes the significant in vivo effects of 2-Pyrazinoylguanidine observed in human clinical studies.

Across these studies, PZG was consistently reported to be well-tolerated.[1][10][11] Notably, in normal subjects made hyperglycemic with hydrochlorothiazide, co-administration of PZG returned their blood glucose to normal levels, highlighting its utility in counteracting the adverse metabolic effects of other diuretics.[1]

Experimental Protocols for Preclinical Evaluation

To facilitate further research, this section provides detailed, self-validating protocols for key in vitro and in vivo assays. These methodologies are designed to be robust and reproducible, reflecting standard practices in pharmacology and drug development.

Protocol 1: In Vitro Assessment of Lipolysis in Primary Rat Adipocytes

Rationale: This experiment directly quantifies the effect of PZG on the rate of fat breakdown in isolated fat cells. The primary endpoint is the measurement of glycerol released into the medium, a stable proxy for lipolysis.

Step-by-Step Methodology:

  • Adipocyte Isolation:

    • Euthanize male Sprague-Dawley rats (200-250g) via CO2 asphyxiation followed by cervical dislocation.

    • Surgically excise epididymal fat pads and place them in Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (KRB-BSA).

    • Mince the tissue finely and digest with collagenase (1 mg/mL) in a shaking water bath at 37°C for 60 minutes.

    • Filter the cell suspension through a nylon mesh (250 µm) to remove undigested tissue.

    • Allow adipocytes to float; wash the cells three times with fresh KRB-BSA buffer to remove collagenase and stromal cells.

  • Experimental Incubation:

    • Resuspend the isolated adipocytes to a final concentration of 2% (v/v) in KRB-BSA.

    • Aliquot 1 mL of the cell suspension into replicate tubes for each condition:

      • Basal (vehicle control, e.g., 0.1% DMSO)

      • Stimulated (e.g., 1 µM Isoproterenol or 0.5 mM Theophylline to increase cAMP)[1]

      • Stimulated + PZG (at varying concentrations, e.g., 1 µM, 10 µM, 100 µM)

    • Incubate all tubes in a shaking water bath at 37°C for 90 minutes.

  • Endpoint Analysis (Glycerol Assay):

    • Terminate the incubation by placing tubes on ice.

    • Centrifuge at 500 x g for 5 minutes to separate the adipocytes from the infranatant.

    • Carefully collect the infranatant (aqueous layer) for analysis.

    • Quantify the glycerol concentration in the infranatant using a commercially available colorimetric glycerol assay kit, following the manufacturer's instructions.

    • Normalize glycerol release data to the total lipid content or DNA content of the cells in each tube.

Self-Validation & Causality: The inclusion of basal and stimulated controls is critical. PZG's efficacy is determined by its ability to significantly reduce glycerol release in the "Stimulated + PZG" group compared to the "Stimulated" group, demonstrating a direct inhibitory effect on the lipolytic pathway.

Caption: Workflow for the in vitro adipocyte lipolysis assay.

Protocol 2: HPLC Quantification of PZG and PZA in Human Plasma

Rationale: Accurate measurement of drug and metabolite concentrations in biological fluids is the cornerstone of pharmacokinetic analysis. This reverse-phase HPLC method is designed for the simultaneous quantification of PZG and its primary metabolite, PZA.[4]

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw frozen human plasma samples (collected at timed intervals post-dose) on ice.

    • To 200 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar but chromatographically distinct compound).

    • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or tandem mass spectrometry (MS/MS) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at an appropriate wavelength or MS/MS for higher sensitivity and specificity.

  • Quantification:

    • Prepare a standard curve by spiking blank plasma with known concentrations of PZG and PZA. Process these standards alongside the unknown samples.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio against concentration for the standards to generate a linear regression curve.

    • Determine the concentrations of PZG and PZA in the unknown samples by interpolating their peak area ratios from the standard curve.

Self-Validation & Causality: The use of an internal standard corrects for variability in sample extraction and injection volume. The linearity of the standard curve (R² > 0.99) validates the assay's accuracy and precision over the desired concentration range.

Sources

Foundational

An In-Depth Technical Guide to the Molecular Targets and Binding Sites of 2-Pyrazinoylguanidine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Pyrazinoylguanidine (PZG) is a structural analog of the potassium-sparing diuretic amiloride. While initially investigated for its antihypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyrazinoylguanidine (PZG) is a structural analog of the potassium-sparing diuretic amiloride. While initially investigated for its antihypertensive properties, PZG has demonstrated a unique pharmacological profile, including beneficial effects on glucose and lipid metabolism. This technical guide provides a comprehensive overview of the known molecular targets of 2-Pyrazinoylguanidine, with a detailed exploration of their respective binding sites and the downstream signaling pathways. This document will delve into the established experimental methodologies for target identification and validation, offering field-proven insights for researchers in pharmacology and drug development.

Introduction to 2-Pyrazinoylguanidine: Beyond a Simple Diuretic

2-Pyrazinoylguanidine is a synthetic compound that shares a core pyrazine ring with amiloride, a well-characterized inhibitor of the epithelial sodium channel (ENaC).[1] However, key structural modifications distinguish PZG from amiloride, leading to a differentiated and potentially advantageous therapeutic profile.[1] Notably, while amiloride can exacerbate hyperglycemia and hyperlipidemia in diabetic patients, 2-Pyrazinoylguanidine has been shown to reduce these metabolic disturbances, suggesting a more complex mechanism of action involving multiple molecular targets.[1] This guide will elucidate the dual targeting of ENaC and phosphodiesterase by PZG, providing a molecular basis for its observed physiological effects.

Primary Molecular Target: The Epithelial Sodium Channel (ENaC)

The principal molecular target of 2-Pyrazinoylguanidine, inherited from its structural predecessor amiloride, is the epithelial sodium channel (ENaC).[2] ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon, thereby playing a vital role in maintaining salt and water homeostasis.[3][4]

ENaC Structure and Function

ENaC is a heterotrimeric protein composed of three homologous subunits: α, β, and γ (or δ in some tissues).[3][4] These subunits co-assemble to form a highly selective pore for sodium ions. The channel's activity is tightly regulated by various hormones, such as aldosterone and vasopressin, and by intracellular signaling molecules.[4]

The 2-Pyrazinoylguanidine Binding Site on ENaC

As a derivative of amiloride, 2-Pyrazinoylguanidine is understood to bind to the same site on ENaC. This binding site is located within the pore of the channel and involves residues from all three subunits. The interaction is thought to occur in two key regions:

  • The Guanidinium Binding Site: The positively charged guanidinium group of 2-Pyrazinoylguanidine interacts with negatively charged residues within the channel pore, effectively plugging it and preventing the passage of sodium ions.

  • The Pyrazine Ring Interaction: The pyrazine ring of the molecule is believed to interact with a region in the extracellular loop of the α-subunit, specifically residues 278-283 (WYRFHY), which helps to stabilize the binding of the inhibitor.[5] Additionally, residues within the second transmembrane domain (TM2) of the α, β, and γ subunits are critical for amiloride and, by extension, 2-Pyrazinoylguanidine binding.[6][7]

The binding of 2-Pyrazinoylguanidine to ENaC is reversible, although some analogs have been designed to have a slower off-rate compared to amiloride.[2]

Mechanism of Action: Inhibition of Sodium Influx

By binding to ENaC, 2-Pyrazinoylguanidine acts as a channel blocker, physically obstructing the flow of sodium ions into the cell. This inhibition of sodium reabsorption in the renal tubules leads to a mild diuretic and natriuretic effect, contributing to its antihypertensive properties.

Quantitative Analysis of ENaC Inhibition

The potency of 2-Pyrazinoylguanidine and its analogs as ENaC inhibitors can be quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies.

CompoundIC50 (nM) for ENaC InhibitionFold Potency vs. AmilorideReference
Amiloride~5001[2]
2-Pyrazinoylguanidine Analog (Compound 32) <10 >102 [2]
Other 2-substituted pyrazinoylguanidines (Compounds 30-34)<10>50[2]

Table 1: Potency of 2-Pyrazinoylguanidine Analogs as ENaC Inhibitors. Data is derived from studies on bronchial ENaC.[2]

Secondary Molecular Target: Phosphodiesterase (PDE)

A key differentiator of 2-Pyrazinoylguanidine from amiloride is its activity on phosphodiesterase (PDE). Unlike many pharmacological agents that inhibit PDE, 2-Pyrazinoylguanidine has been shown to activate a specific type of PDE.

Phosphodiesterase Function and Regulation of cAMP

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by hydrolyzing them to their inactive 5'-monophosphate forms. By controlling the levels of these second messengers, PDEs play a critical role in a vast array of cellular processes.

2-Pyrazinoylguanidine as a PDE Activator

Studies have demonstrated that 2-Pyrazinoylguanidine upregulates the activity of an insulin-sensitive phosphodiesterase in rat adipocytes. This activation of PDE leads to a reduction in intracellular cAMP concentrations.

Binding Site and Mechanism of Activation

The precise binding site of 2-Pyrazinoylguanidine on the insulin-sensitive phosphodiesterase (likely a member of the PDE3 family, which are cGMP-inhibited and play a key role in insulin signaling) has not been fully elucidated. The mechanism of activation is also an area of ongoing research. It is hypothesized that 2-Pyrazinoylguanidine may act as an allosteric activator, binding to a site distinct from the catalytic domain to enhance the enzyme's hydrolytic activity.

Quantitative Analysis of PDE Activation

While a full dose-response curve and EC50 value for the activation of phosphodiesterase by 2-Pyrazinoylguanidine are not yet available in the public domain, a key study demonstrated a significant increase in adipose phosphodiesterase activity at a concentration of 10 µmol/L. Further research is required to fully characterize the concentration-dependent activation of PDE by this compound.

Experimental Protocols for Target Validation

The identification and validation of the molecular targets of 2-Pyrazinoylguanidine rely on a combination of electrophysiological and biochemical assays.

ENaC Target Validation: Electrophysiology

4.1.1. Patch-Clamp Electrophysiology

The gold-standard technique for studying ion channel function and pharmacology is patch-clamp electrophysiology. The whole-cell configuration is particularly useful for assessing the inhibitory effect of compounds on ENaC.

Step-by-Step Whole-Cell Patch-Clamp Protocol for ENaC Inhibition:

  • Cell Culture: Culture cells stably expressing recombinant α, β, and γ subunits of ENaC (e.g., HEK293 or MDCK cells) on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular Solution (in mM): 120 K-Gluconate, 20 KCl, 10 NaCl, 10 HEPES, 2 EGTA, 2 MgATP (pH 7.2 with KOH).

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).

  • Seal Formation: Approach a single cell with the micropipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Current Recording: Record the whole-cell current, which will be predominantly carried by Na+ influx through ENaC.

  • Compound Application: Perfuse the cell with the extracellular solution containing varying concentrations of 2-Pyrazinoylguanidine.

  • Data Analysis: Measure the reduction in the whole-cell current at each compound concentration and plot a dose-response curve to determine the IC50 value.

4.1.2. Ussing Chamber and Short-Circuit Current Measurement

The Ussing chamber technique allows for the study of ion transport across an intact epithelial monolayer.

Step-by-Step Ussing Chamber Protocol for ENaC Inhibition:

  • Epithelial Monolayer Culture: Grow a polarized epithelial cell line (e.g., mpkCCD cells) on permeable supports until a high transepithelial resistance is achieved.

  • Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Fill both compartments with appropriate physiological saline solutions (e.g., Ringer's solution) and maintain at 37°C and gassed with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV. The current required to do so is the short-circuit current, which represents the net ion transport across the epithelium.

  • Compound Application: Add 2-Pyrazinoylguanidine to the apical solution.

  • Data Analysis: The inhibition of ENaC will result in a decrease in the Isc. The magnitude of this decrease reflects the degree of channel blockade.

PDE Target Validation: Biochemical Assays

4.2.1. Phosphodiesterase Activity Radioassay

This assay measures the conversion of radiolabeled cAMP to AMP by PDE.

Step-by-Step PDE Activity Radioassay Protocol:

  • Adipocyte Homogenate Preparation: Isolate adipocytes from adipose tissue and prepare a cell homogenate.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a known concentration of [3H]-cAMP.

  • Assay Initiation: Add the adipocyte homogenate to the reaction mixture with and without 2-Pyrazinoylguanidine at various concentrations. Incubate at 30°C.

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., containing unlabeled cAMP and AMP).

  • Separation of cAMP and AMP: Use anion-exchange chromatography (e.g., Dowex resin) to separate the unreacted [3H]-cAMP from the product [3H]-AMP.

  • Quantification: Measure the radioactivity of the [3H]-AMP fraction using liquid scintillation counting.

  • Data Analysis: Calculate the rate of PDE activity (pmol of cAMP hydrolyzed per minute per mg of protein). Plot the increase in activity as a function of 2-Pyrazinoylguanidine concentration to determine the EC50.

Signaling Pathways and Cellular Effects

The dual targeting of ENaC and PDE by 2-Pyrazinoylguanidine results in distinct and potentially synergistic downstream effects.

ENaC Inhibition Signaling Pathway

The inhibition of ENaC by 2-Pyrazinoylguanidine directly impacts cellular sodium handling and, consequently, water balance.

ENaC_Inhibition_Pathway cluster_membrane Apical Membrane cluster_cell Epithelial Cell cluster_lumen Tubular Lumen cluster_interstitium Interstitium PZG 2-Pyrazinoylguanidine ENaC Epithelial Sodium Channel (ENaC) PZG->ENaC Inhibits Na_Influx Decreased Na+ Influx Water_Reabsorption Decreased Water Reabsorption Na_Influx->Water_Reabsorption Diuresis Diuresis & Natriuresis Water_Reabsorption->Diuresis

Caption: ENaC Inhibition Pathway by 2-Pyrazinoylguanidine.

PDE Activation Signaling Pathway

The activation of phosphodiesterase by 2-Pyrazinoylguanidine leads to a reduction in cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and its downstream targets.

PDE_Activation_Pathway cluster_cell Adipocyte / Hepatocyte PZG 2-Pyrazinoylguanidine PDE Phosphodiesterase (PDE) PZG->PDE Activates cAMP cAMP AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Decreased Phosphorylation of PKA Substrates (e.g., HSL) PKA->Downstream Phosphorylates Metabolic_Effects Modulation of Lipolysis and Gluconeogenesis Downstream->Metabolic_Effects

Caption: PDE Activation Pathway by 2-Pyrazinoylguanidine.

Conclusion and Future Directions

2-Pyrazinoylguanidine presents a fascinating case of a molecule with dual-target activity. Its ability to inhibit the epithelial sodium channel provides a clear mechanism for its antihypertensive effects. Concurrently, its unique activation of phosphodiesterase offers a plausible explanation for its beneficial metabolic profile, distinguishing it from other amiloride-based diuretics.

Future research should focus on several key areas:

  • High-resolution structural studies: Co-crystallization of 2-Pyrazinoylguanidine with ENaC and the target phosphodiesterase isoform would provide definitive information on their binding interactions.

  • Pharmacokinetic and pharmacodynamic modeling: A deeper understanding of the concentration-response relationships for both targets in vivo is crucial for optimizing therapeutic dosing.

  • Exploration of therapeutic potential: The dual-target profile of 2-Pyrazinoylguanidine suggests its potential utility in complex diseases such as metabolic syndrome and diabetic nephropathy, warranting further preclinical and clinical investigation.

This technical guide provides a solid foundation for researchers and drug developers interested in the multifaceted pharmacology of 2-Pyrazinoylguanidine and its potential as a novel therapeutic agent.

References

  • Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 349-355. [Link]

  • The Epithelial Sodium Channel—An Underestimated Drug Target - MDPI. (2023). [Link]

  • Hirsh, A. J., et al. (2004). Design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers: drugs for cystic fibrosis and chronic bronchitis. Journal of medicinal chemistry, 47(24), 5987–6001. [Link]

  • Kelly, O., et al. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American journal of physiology. Renal physiology, 285(6), F1279–F1290. [Link]

  • Epithelial sodium channel - Wikipedia. (n.d.). [Link]

  • Canessa, C. M., et al. (1994). Amiloride-sensitive epithelial Na+ channel is made of three homologous subunits. Nature, 367(6462), 463–467. [Link]

  • Kellenberger, S., et al. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular pharmacology, 64(4), 848–856. [Link]

  • Rannels, S. L., et al. (1996). Studies on Pyrazinoylguanidine. 4. Upregulation of Phosphodiesterase Activity in Rat Adipose Tissue and Downregulation of Gluconeogenesis and Adenosine 3',5'-monophosphate Concentrations in Perfused Rat Liver. Pharmacology, 53(5), 281–290. [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC - NIH. (2025). [Link]

  • Ussing chamber and short-circuit current measurements - Bio-protocol. (n.d.). [Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC. (2020). [Link]

  • Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - NIH. (n.d.). [Link]

  • Inhibition of the epithelial sodium channel (ENaC) leading to airways... - ResearchGate. (n.d.). [Link]

  • Role of cAMP and phosphodiesterase signaling in liver health and disease - PMC. (n.d.). [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Pyrazinoylguanidine and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Pyrazinoylguanidine, its IUPAC name, synonyms, and its significant analog, amiloride. It is intended for researchers, scientists, and professionals in drug development, o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-Pyrazinoylguanidine, its IUPAC name, synonyms, and its significant analog, amiloride. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the chemical properties, mechanism of action, and practical applications of these compounds.

Part 1: Nomenclature and Identification

1.1. IUPAC Name and Synonyms of 2-Pyrazinoylguanidine

The compound 2-Pyrazinoylguanidine is systematically named N-(diaminomethylidene)pyrazine-2-carboxamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

Common synonyms and identifiers for 2-Pyrazinoylguanidine include:

  • Pyrazinoylguanidine[1]

  • PZG[2]

  • N-(Pyrazine-2-carbonyl)-guanidine[1]

  • CAS Number: 60398-24-5[1]

1.2. A Note on the Analog: Amiloride

In scientific literature and pharmaceutical contexts, it is crucial to distinguish 2-Pyrazinoylguanidine from its well-known and structurally similar analog, Amiloride . While 2-Pyrazinoylguanidine is a subject of research for its distinct pharmacological properties, amiloride is an established medication.[2][3]

The IUPAC name for Amiloride is 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide .[3][4]

Common synonyms for Amiloride include:

  • Midamor[3]

  • MK-870[3]

  • Amipramidin[5]

  • CAS Number: 2016-88-8[3]

The key structural difference is the presence of 3,5-diamino and 6-chloro substituents on the pyrazine ring of amiloride, which are absent in 2-Pyrazinoylguanidine.[2] This seemingly minor alteration leads to significant differences in their pharmacological profiles.

Part 2: Physicochemical and Pharmacokinetic Properties

A comparative summary of the key properties of 2-Pyrazinoylguanidine and Amiloride is presented below.

Property2-PyrazinoylguanidineAmiloride
Molecular Formula C6H7N5O[1]C6H8ClN7O[3]
Molecular Weight 165.15 g/mol [1]229.63 g/mol [3]
Melting Point Not readily available240.5 to 241.5 °C[3]
Bioavailability Not readily available15–25% (readily absorbed)[3]
Protein Binding Not readily available~23%[3]
Metabolism Rapidly hydrolyzed to pyrazinoic acid (PZA).[6]Not metabolized by the liver.[7]
Elimination Half-Life 1 hour[6]6 to 9 hours[7]
Excretion Details not specifiedUrine (20–50%), Feces (40%)[3]

Part 3: Mechanism of Action and Biological Effects

3.1. 2-Pyrazinoylguanidine: A Multifaceted Agent

2-Pyrazinoylguanidine (PZG) has demonstrated a range of pharmacological effects, positioning it as a compound of interest for several therapeutic areas.[2]

  • Antihypertensive Effects: In clinical studies, PZG has been shown to reduce both systolic and diastolic blood pressure in individuals with essential hypertension.[2][8]

  • Metabolic Regulation: A key feature of PZG is its ability to modulate the glucose-fatty acid cycle.[2][8] It has been observed to reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia in patients with non-insulin-dependent diabetes mellitus (NIDDM).[8] This effect is in contrast to amiloride, which can exacerbate these conditions in diabetic patients.[2]

  • Renal Function: PZG has been investigated for its effects on renal function, particularly in patients with azotemia (an excess of nitrogen compounds in the blood). It has been shown to increase urea excretion and clearance.[9]

The proposed mechanism for its metabolic effects involves the downregulation of lipolysis and cyclic AMP concentrations in adipocytes and a decrease in gluconeogenesis and cyclic AMP in the liver.[2]

3.2. Amiloride: The Epithelial Sodium Channel (ENaC) Inhibitor

Amiloride's primary mechanism of action is the blockade of the epithelial sodium channel (ENaC).[3][10][11] ENaC is crucial for sodium reabsorption in the kidneys, colon, lungs, and sweat glands.[12]

By inhibiting ENaC in the distal tubules of the kidney, amiloride reduces sodium reabsorption, leading to a diuretic effect.[3][13] This action also makes it a "potassium-sparing" diuretic because the reduced sodium reabsorption decreases the electrochemical gradient that drives potassium secretion into the urine.[3]

At higher concentrations, amiloride can also inhibit the Na+/H+ exchanger.[10]

ENaC_Inhibition cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium/Blood Na+ Na+ ENaC Epithelial Sodium Channel (ENaC) Na+->ENaC Reabsorption NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Intracellular Na+ Na+_out Na+ NaK_ATPase->Na+_out Pumped out K+_in K+ K+_in->NaK_ATPase Amiloride Amiloride Amiloride->ENaC Blocks Amiloride_Protocol_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis Recruitment Subject Recruitment Dosing Amiloride/Placebo Administration (T-3h) Recruitment->Dosing Setup Experimental Setup (e.g., Exercise Rig) Dosing->Setup Exercise Perform Exercise Protocol Setup->Exercise Monitoring Continuous Physiological Monitoring Exercise->Monitoring Performance Record Performance Metrics Exercise->Performance Analysis Statistical Analysis Monitoring->Analysis Performance->Analysis

Caption: Workflow for an In Vivo Amiloride Study.

Part 5: Applications in Research and Drug Development

5.1. 2-Pyrazinoylguanidine

The unique metabolic profile of 2-Pyrazinoylguanidine makes it a compelling candidate for further investigation, particularly in the context of:

  • Type 2 Diabetes and Hypertension: Its ability to improve glycemic control and lower blood pressure simultaneously addresses two common comorbidities. [2][8]* Modulating the Glucose-Fatty Acid Cycle: It serves as a valuable tool for studying the interplay between glucose and lipid metabolism. [2] 5.2. Amiloride

Amiloride is a versatile tool in both clinical practice and basic research:

  • Hypertension and Edema: It is used clinically, often in combination with other diuretics, to treat high blood pressure and fluid retention. [3][11]* Resistant Hypertension: Recent studies suggest amiloride may be a viable alternative to spironolactone for treating resistant hypertension. [14]* Liddle's Syndrome and Cystic Fibrosis: It has applications in managing conditions characterized by abnormal sodium transport, such as Liddle's syndrome and has been explored for cystic fibrosis. [12][13]* Research Tool: As a selective inhibitor of ENaC, amiloride is indispensable for studying the role of this channel in various physiological and pathological processes. [12]

References

  • Vesell, E. S., et al. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology and Applied Pharmacology, 163(2), 143-153. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. [Link]

  • Wikipedia. Amiloride. [Link]

  • Drugs.com. Amiloride: Package Insert / Prescribing Information. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 124704, 2-Pyrazinoylguanidine. [Link]

  • Passananti, T., et al. (1992). Pharmacokinetics of Pyrazinoyl-guanidine, 3-Aminopyrazinoyl-guanidine and Their Corresponding Pyrazinoic Acid Metabolites in Humans and Dogs. Pharmacology, 45(3), 129–141. [Link]

  • Ives, S. J., et al. (2018). A 10-mg dose of amiloride increases time to failure during blood-flow-restricted plantar flexion in healthy adults without influencing blood pressure. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 315(5), R875-R888. [Link]

  • Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. The Journal of Clinical Pharmacology, 33(9), 823-831. [Link]

  • Teiwes, J., & Toto, R. D. (2001). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. Hypertension, 38(3), 427-432. [Link]

  • Brown, M. J. (2020). Amiloride: A review. Journal of the Renin-Angiotensin-Aldosterone System, 21(4), 1470320320953331. [Link]

  • Beyer, K. H., et al. (1990). Novel multivalent effects of pyrazinoylguanidine in patients with azotemia. Clinical Pharmacology & Therapeutics, 47(5), 591-600. [Link]

  • Park, J. B., & Kim, K. I. (2024). Amiloride: revisiting an old drug for resistant hypertension. Cardiovascular Prevention and Pharmacotherapy, 6(1), 1-8. [Link]

  • Cragoe, E. J., & Woltersdorf, O. W. (1980). U.S. Patent No. 4,196,292. Washington, DC: U.S.
  • PharmaCompass. Amyloride. [Link]

  • News-Medical.net. What are Amiloride sensitive sodium channel inhibitors and how do they work? [Link]

Sources

Foundational

A Technical Guide to 2-Pyrazinoylguanidine: A Novel Metabolic and Cardiovascular Agent

Executive Summary This document provides a comprehensive technical overview of 2-Pyrazinoylguanidine (PZG), a novel investigational compound with significant therapeutic potential. As an analog of the potassium-sparing d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive technical overview of 2-Pyrazinoylguanidine (PZG), a novel investigational compound with significant therapeutic potential. As an analog of the potassium-sparing diuretic amiloride, PZG exhibits a unique pharmacological profile, combining antihypertensive properties with beneficial metabolic effects, including hypoglycemic and lipolytic actions. This guide delves into its chemical identity, synthesis, multifaceted mechanism of action, and potential applications in complex cardiometabolic diseases, such as hypertension co-presenting with type 2 diabetes mellitus. Detailed experimental protocols and mechanistic diagrams are provided to support researchers, scientists, and drug development professionals in understanding and exploring the utility of this compound.

Core Compound Identification and Properties

2-Pyrazinoylguanidine is a small molecule characterized by a pyrazine ring linked to a guanidine group via a carbonyl bridge. This structure is foundational to its biological activity.

IdentifierValueSource
CAS Number 60398-24-5[1]
Molecular Formula C6H7N5O[1]
IUPAC Name N-(diaminomethylidene)pyrazine-2-carboxamide[1]
Molecular Weight 165.15 g/mol [1]
Synonyms Pyrazinoylguanidine, PZG, N-(Pyrazine-2-carbonyl)-guanidine[1][2]

Rationale and Synthesis

The development of 2-Pyrazinoylguanidine was driven by the need to address the adverse metabolic side effects of certain diuretics. While its parent compound, amiloride, is an effective antihypertensive agent, it can exacerbate hyperglycemia and hyperlipidemia in diabetic patients. PZG was designed to retain the beneficial blood pressure-lowering effects while actively improving metabolic parameters[2].

Proposed Synthetic Pathway

The synthesis of 2-Pyrazinoylguanidine can be logically achieved through the condensation of an activated pyrazinecarboxylic acid derivative with guanidine. This common amide bond formation strategy is efficient for creating acylguanidines. The process begins with the activation of 2-Pyrazinecarboxylic acid, a commercially available starting material[3], followed by nucleophilic attack from guanidine.

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Condensation start 2-Pyrazinecarboxylic Acid (CAS: 98-97-5) reagent1 SOCl₂ or Oxalyl Chloride start->reagent1 intermediate Pyrazine-2-carbonyl Chloride (Activated Intermediate) reagent1->intermediate Formation reagent2 Guanidine (H₂N-C(=NH)-NH₂) intermediate->reagent2 product 2-Pyrazinoylguanidine (Final Product) intermediate->product Coupling in Aprotic Solvent (e.g., THF, DCM) reagent2->product Nucleophilic Attack & HCl Scavenging

Caption: Proposed two-step synthesis of 2-Pyrazinoylguanidine.

Multifaceted Mechanism of Action

PZG's therapeutic potential stems from its ability to engage multiple biological pathways, addressing both hemodynamic and metabolic dysregulation.

Antihypertensive Effect: Epithelial Sodium Channel (ENaC) Inhibition

As an analog of amiloride, PZG is a potent inhibitor of the amiloride-sensitive epithelial sodium channel (ENaC)[2][4]. ENaC is a critical regulator of sodium reabsorption in the kidneys[5][6].

  • Causality: By blocking ENaC, PZG reduces the reabsorption of sodium ions from the kidney filtrate back into the bloodstream. This action leads to increased sodium and water excretion (natriuresis and diuresis), which subsequently lowers blood volume and reduces blood pressure[5]. This mechanism is central to its efficacy as an antihypertensive agent.

Metabolic Regulation: Downregulation of the Glucose-Fatty Acid Cycle

Unlike amiloride, PZG demonstrates profound and beneficial effects on metabolism, particularly in states of insulin resistance. It has been shown to reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia in patients with type 2 diabetes[7]. The core of this effect is the downregulation of the glucose-fatty acid cycle[2][7].

  • Mechanism: In metabolic disorders, elevated circulating fatty acids inhibit glucose utilization, worsening hyperglycemia. PZG counteracts this by modulating key metabolic processes:

    • Inhibition of Lipolysis: In adipocytes, PZG reduces the breakdown of stored triglycerides into free fatty acids. It achieves this by increasing the activity of cyclic nucleotide phosphodiesterase, an enzyme that degrades cyclic AMP (cAMP)[2]. Lower intracellular cAMP levels lead to decreased activity of hormone-sensitive lipase, the rate-limiting enzyme in lipolysis.

    • Inhibition of Gluconeogenesis: In the liver, PZG decreases the synthesis of new glucose (gluconeogenesis) and reduces intracellular cAMP concentrations[2].

The diagram below illustrates this signaling cascade.

G cluster_Adipocyte Adipocyte cluster_Hepatocyte Hepatocyte PZG 2-Pyrazinoylguanidine (PZG) PDE Cyclic Nucleotide Phosphodiesterase (PDE) PZG->PDE Activates PZG->PDE cAMP Cyclic AMP (cAMP) PDE->cAMP Degrades PDE->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates PKA->HSL Lipolysis Lipolysis ↓ Gluco Gluconeogenesis Enzymes Gluconeogenesis Gluconeogenesis ↓ PZG_H PZG cAMP_H cAMP PZG_H->cAMP_H Decreases PKA_H PKA cAMP_H->PKA_H Activates cAMP_H->PKA_H PKA_H->Gluco Activates PKA_H->Gluco

Caption: PZG's mechanism for downregulating lipolysis and gluconeogenesis.

Experimental Protocol: In Vitro Adipocyte Lipolysis Assay

This protocol outlines a self-validating system to quantify the inhibitory effect of 2-Pyrazinoylguanidine on stimulated lipolysis in primary adipocytes, a methodology adapted from studies investigating its mechanism[2].

Objective

To determine the dose-dependent effect of PZG on theophylline-stimulated lipolysis by measuring glycerol release from isolated rat adipocytes.

Materials
  • Krebs-Ringer Bicarbonate (KRB) buffer with 4% Bovine Serum Albumin (BSA) and 5 mM glucose.

  • Collagenase (Type II)

  • Theophylline (lipolysis stimulator)

  • 2-Pyrazinoylguanidine (PZG) stock solution in DMSO

  • Glycerol Assay Kit (Colorimetric or Fluorometric)

  • Male Sprague-Dawley rats

Methodology
  • Adipocyte Isolation:

    • Euthanize rats and surgically excise epididymal fat pads.

    • Mince the fat pads finely in a petri dish containing KRB buffer.

    • Transfer the minced tissue to a digestion flask with KRB buffer containing 1 mg/mL collagenase.

    • Incubate at 37°C for 45-60 minutes with gentle shaking. Causality: Collagenase digests the connective tissue matrix, releasing individual adipocytes.

    • Filter the cell suspension through a nylon mesh (250 µm) to remove undigested tissue.

    • Allow the mature adipocytes to float to the top. Wash the cells three times with fresh KRB buffer, aspirating the infranatant each time.

    • Resuspend the final adipocyte pellet to a 20% (v/v) concentration in KRB buffer.

  • Lipolysis Assay:

    • Prepare incubation tubes with the following conditions (in triplicate):

      • Basal Control: 900 µL KRB buffer + 10 µL DMSO.

      • Stimulated Control: 900 µL KRB buffer with Theophylline (final conc. 1 mM) + 10 µL DMSO. Causality: Theophylline is a phosphodiesterase inhibitor that raises intracellular cAMP, maximally stimulating lipolysis and providing a robust signal window to test for inhibition.

      • PZG Test Groups: 900 µL KRB buffer with Theophylline (1 mM) + 10 µL PZG stock (to achieve final concentrations of 1, 10, 100 µM, etc.).

    • Add 100 µL of the 20% adipocyte suspension to each tube.

    • Incubate all tubes at 37°C for 90 minutes with gentle shaking.

  • Endpoint Measurement:

    • Terminate the incubation by placing tubes on ice.

    • Centrifuge at 500 x g for 5 minutes to separate the adipocytes from the infranatant.

    • Carefully collect an aliquot of the infranatant (aqueous layer) from below the floating fat layer.

    • Measure the glycerol concentration in the infranatant using a commercial glycerol assay kit according to the manufacturer's instructions. Causality: Glycerol is released in a 1:1 molar ratio with free fatty acids during triglyceride breakdown, making it a stable and reliable marker for the rate of lipolysis.

  • Data Analysis:

    • Calculate the mean glycerol concentration for each condition.

    • Express the PZG results as a percentage of the stimulated control ((PZG group / Stimulated Control) * 100).

    • Plot the percentage of lipolysis against the log of the PZG concentration to determine the IC₅₀ value.

Conclusion and Future Directions

2-Pyrazinoylguanidine stands out as a promising pharmacological agent with a dual-action profile that is highly relevant for the treatment of patients with co-existing hypertension and type 2 diabetes. Its ability to inhibit ENaC for blood pressure control while simultaneously improving metabolic health by downregulating lipolysis and gluconeogenesis addresses a significant unmet clinical need[2][7]. The favorable separation of its diuretic and metabolic effects from its parent compound, amiloride, underscores the power of targeted chemical modification in drug design.

Future research should focus on elucidating the precise molecular interactions with phosphodiesterase isoforms, exploring its long-term efficacy and safety in preclinical models of metabolic syndrome, and advancing this compelling candidate toward clinical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 124704, 2-Pyrazinoylguanidine. Retrieved from [Link].

  • Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Chemico-Biological Interactions, 124(2), 77-94.
  • Vesell, E. S., Chambers, C. E., Passananti, G. T., Demers, L. M., & Beyer, K. H. Jr. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823–831.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1047, 2-Pyrazinecarboxylic acid. Retrieved from [Link].

  • Kellenberger, S., & Schild, L. (2002). Structure and regulation of amiloride-sensitive sodium channels. Physiological Reviews, 82(2), 529-573.
  • Synapse (2024). What are Amiloride sensitive sodium channel inhibitors and how do they work? Retrieved from [Link].

  • Benos, D. J. (1982). The amiloride-sensitive sodium channel. Medical Clinics of North America, 66(5), 921-935.
  • Iordache, M. D., et al. (2021). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. International Journal of Molecular Sciences, 22(11), 5873.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 2-Pyrazinoylguanidine in Cell Culture Experiments

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Pyrazinoylguanidine (PZG) in cell culture experiments. The protocols and in...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Pyrazinoylguanidine (PZG) in cell culture experiments. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the experimental causality.

Introduction: Understanding 2-Pyrazinoylguanidine

2-Pyrazinoylguanidine (PZG) is a pyrazine derivative, structurally related to the well-characterized diuretic amiloride.[1] While initially investigated for its effects on renal function, such as increasing urea and sodium excretion, its applications have expanded due to its molecular mechanism.[2] Like amiloride, PZG's primary mode of action is the inhibition of the epithelial sodium channel (ENaC), a critical regulator of sodium and fluid balance in various tissues.[3][4] This inhibitory action makes PZG a valuable tool for investigating a range of physiological and pathological processes in vitro, including renal physiology, cystic fibrosis, and inflammatory responses.[5][6]

Core Mechanism of Action: The Inhibition of ENaC

The scientific integrity of any experiment using PZG hinges on a clear understanding of its mechanism. PZG, like its analog amiloride, is a reversible blocker of the ENaC.[3]

The Causality of ENaC Inhibition:

The ENaC is a transmembrane ion channel found in the apical membrane of polarized epithelial cells in tissues like the kidney, lung, and colon.[4][7] Its fundamental role is to facilitate the reabsorption of sodium ions (Na+) from the luminal fluid back into the cell. This action is a key component of maintaining salt and water homeostasis.[6]

By physically occluding the pore of the ENaC, PZG prevents this influx of Na+. This has several downstream consequences relevant to cell culture modeling:

  • Alteration of Transepithelial Potential: The movement of positive Na+ ions creates an electrical potential difference across the epithelial layer. Blocking this movement with PZG reduces this potential.

  • Modulation of Fluid Transport: Water follows the osmotic gradient created by Na+ reabsorption. By inhibiting Na+ influx, PZG can reduce water absorption, a key area of investigation in diseases like cystic fibrosis where airway surface liquid volume is critical.

  • Secondary Effects on Other Ion Transporters: The change in membrane potential can indirectly affect the function of other voltage-dependent channels and transporters in the cell membrane.

ENaC_Inhibition

Caption: Mechanism of ENaC inhibition by 2-Pyrazinoylguanidine (PZG).

Beyond ENaC, some studies suggest that PZG and its analogs may have other effects, including modulation of the glucose-fatty acid cycle and potential anti-inflammatory properties, possibly through pathways involving STAT3 and NF-κB, similar to other amiloride derivatives.[8][9] This makes it imperative to include appropriate controls in your experimental design to isolate the effects of ENaC inhibition.

Essential Preparations for Cell Culture Experiments

Reagent Preparation: PZG Stock Solution

The trustworthiness of your results begins with accurate and stable reagent preparation.

  • Solvent Selection: PZG is typically soluble in DMSO or water. Always consult the manufacturer's datasheet for the specific lot you are using. DMSO is common for creating high-concentration stock solutions.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM in DMSO). This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[10]

Self-Validating System: Always include a "vehicle control" in your experiments. This control group should be treated with the same volume of the solvent (e.g., DMSO) used to dissolve PZG, ensuring that any observed effects are due to the compound itself and not the solvent.

Cell Line Selection and Culture

The choice of cell line is dictated by the research question. The table below outlines suitable cell lines based on the experimental context.

Research AreaRecommended Cell LinesRationale & Key Considerations
Renal Physiology mpkCCD, M-1, MDCKThese are distal tubule/collecting duct cell lines known to express ENaC. Ideal for studying Na+ transport and regulation.[11]
Cystic Fibrosis Calu-3, 16HBE14o-, CFBE41o-Human airway epithelial cells. Calu-3 cells form polarized monolayers and are a good model for studying airway surface liquid regulation. CFBE41o- cells are often used to study CFTR-related ion transport defects.[12][13]
Inflammation RAW264.7, THP-1Macrophage-like cell lines. Useful for investigating the potential anti-inflammatory effects of PZG, independent of or secondary to ENaC inhibition.[14]

General Cell Culture Maintenance: Cells should be cultured in the recommended medium and conditions, typically at 37°C in a humidified atmosphere with 5% CO2.[14] Maintain cells in a sub-confluent state and use them within a consistent passage number range to ensure experimental reproducibility.

Experimental Protocols

The following protocols provide a framework for applying PZG in a cell culture setting. Crucially, initial dose-response and time-course experiments are required to determine the optimal concentration and incubation time for your specific cell line and endpoint.

Protocol 1: General Protocol for Cellular Treatment with PZG

This workflow outlines the fundamental steps for treating adherent cells with PZG.

Workflow_PZG_Treatment

Caption: General experimental workflow for cell treatment with PZG.

Detailed Steps:

  • Cell Seeding: Plate your chosen cell line in the appropriate culture vessel (e.g., 6-well, 12-well, or 96-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and recover for at least 24 hours.

  • Preparation of Working Solutions: On the day of the experiment, thaw a frozen aliquot of your PZG stock. Perform serial dilutions in pre-warmed, fresh cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the highest concentration of DMSO used.

  • Cell Treatment: Carefully aspirate the old medium from the cells. Gently wash once with sterile PBS if necessary. Add the medium containing the appropriate PZG concentration or the vehicle control medium to the respective wells.

  • Incubation: Return the cells to the incubator for the desired experimental duration.

  • Endpoint Analysis: Following incubation, proceed with your chosen downstream assay to measure the effect of the treatment.

Protocol 2: Dose-Response and Viability Assessment

This is a critical first experiment to identify the effective and non-toxic concentration range of PZG for your cell line.

Methodology:

  • Seeding: Seed cells in a 96-well plate.

  • Treatment: Prepare a range of PZG concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) and a vehicle control. Treat the cells as described in Protocol 1.

  • Incubation: Incubate for a standard duration, typically 24 or 48 hours.

  • Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue™ assay according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability (%) against PZG concentration to determine the cytotoxic concentration 50 (CC50). Subsequent experiments should use concentrations well below the CC50.

Data Presentation: Example Dose-Response Data

PZG Concentration (µM)Mean Absorbance (OD)Std. Deviation% Viability (Relative to Vehicle)
0 (Vehicle)1.250.08100%
11.220.0797.6%
101.190.0995.2%
251.150.1192.0%
500.980.1078.4%
1000.610.0648.8%

This table presents illustrative data. Actual results will vary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No observable effect - Concentration too low.- Incubation time too short.- Cell line does not express the target (ENaC).- Compound inactivity.- Perform a wider dose-response study.- Conduct a time-course experiment.- Verify target expression via qPCR or Western Blot.- Check the quality and storage of the PZG stock.
High cell death in all treated wells - Concentration too high.- Solvent (DMSO) toxicity.- Use lower concentrations of PZG.- Ensure the final DMSO concentration is non-toxic (typically <0.5%).
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates.- Use a cell counter for accurate seeding.- Use calibrated pipettes and careful technique.- Avoid using the outer wells of the plate for treatment groups.

References

  • Vesell, E. S., Beyer, K. H., Jr, Shively, C. A., & Passananti, G. T. (1987). Novel multivalent effects of pyrazinoylguanidine in patients with azotemia. PubMed. [Link]

  • Kaur, J., & Siddiqui, M. A. (2023). Amiloride. StatPearls. [Link]

  • Vesell, E. S., Chambers, C. E., Passananti, G. T., Demers, L. M., & Beyer, K. H., Jr. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology. [Link]

  • Le, T. N., et al. (2024). Repurposing an epithelial sodium channel inhibitor as a therapy for murine and human skin inflammation. Science Translational Medicine. [Link]

  • (2024). Cell culture of RAW264.7 cells. Protocols.io. [Link]

  • Beyer, K. H., Jr, Gelarden, R. T., & Vesell, E. S. (1995). Studies on pyrazinoylguanidine. 5. Temporal effects over 24 weeks demonstrating attenuation of diabetic nephropathy in STZ-diabetic rats. Journal of Clinical Pharmacology. [Link]

  • Sica, D. A. (2018). Amiloride: A review. Hypertension Research. [Link]

  • Gol-ba, M., et al. (1998). Pyrazinoylguanidine in End-Stage Renal Disease: A Prospective, Placebo-Controlled Pilot Study. Pharmacology. [Link]

  • Prulière-Escabasse, V., et al. (2021). Drug Repurposing for Cystic Fibrosis: Identification of Drugs That Induce CFTR-Independent Fluid Secretion in Nasal Organoids. MDPI. [Link]

  • Loffing, J., & Korbmacher, C. (2023). The Epithelial Sodium Channel—An Underestimated Drug Target. MDPI. [Link]

  • Mall, M. A., et al. (2024). Pharmacological Improvement of Cystic Fibrosis Transmembrane Conductance Regulator Function Rescues Airway Epithelial Homeostasis and Host Defense in Children with Cystic Fibrosis. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Lonza. (n.d.). Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza Knowledge Center. [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]

  • Vassilev, V., et al. (2012). 2-Amidino Analogs of Glycine-Amiloride Conjugates: Inhibitors of Urokinase-type Plasminogen Activator. Journal of Medicinal Chemistry. [Link]

  • Loffing, J., & Korbmacher, C. (2023). The Epithelial Sodium Channel-An Underestimated Drug Target. PubMed. [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Wikipedia. [Link]

  • Greenberg, S., et al. (2023). Revisiting the Role of NAG across the Continuum of Kidney Disease. MDPI. [Link]

  • (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Patsnap Synapse. [Link]

  • Secondo, A., et al. (2009). Molecular pharmacology of the amiloride analog... as a pan inhibitor of the Na+-Ca2+ exchanger isoforms. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lacroix, C., et al. (1988). Pharmacokinetic study of pyrazinamide and pyrazinoic acid in subjects with normal renal function and patients with renal failure. PubMed. [Link]

  • ClinicalTrials.gov. (2004). Comparison of Two Treatment Regimens to Reduce PA Infection in Children With Cystic Fibrosis. ClinicalTrials.gov. [Link]

  • Rosalind Franklin University of Medicine and Science. (2022). Rosalind Franklin University Researchers Identify New Therapeutic for Cystic Fibrosis. PR Newswire. [Link]

  • Pol-Fuster, J., et al. (2022). A cystic fibrosis lung disease modifier locus harbors tandem repeats associated with gene expression. medRxiv. [Link]

  • Langley, R. A., et al. (1993). Molecular recognition of amiloride analogs: a molecular electrostatic potential analysis. 1. Pyrazine ring modifications. Journal of Medicinal Chemistry. [Link]

Sources

Application

2-Pyrazinoylguanidine dosage for animal studies

An in-depth guide to the utilization of 2-Pyrazinoylguanidine (PZG) in preclinical animal research, offering detailed application notes and protocols for scientific investigators. Introduction: Unveiling 2-Pyrazinoylguan...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of 2-Pyrazinoylguanidine (PZG) in preclinical animal research, offering detailed application notes and protocols for scientific investigators.

Introduction: Unveiling 2-Pyrazinoylguanidine

2-Pyrazinoylguanidine (PZG) is a synthetic compound, structurally analogous to the potassium-sparing diuretic, amiloride.[1] Its development was spurred by the need to mitigate the adverse metabolic side effects, such as hyperglycemia and hyperlipidemia, observed with certain diuretic medications.[1] Unlike its parent compound amiloride, which can worsen these conditions, PZG has demonstrated beneficial effects on glucose and lipid metabolism, in addition to its antihypertensive properties.[1][2] This unique pharmacological profile makes PZG a compound of interest for studies focusing on metabolic syndrome, type 2 diabetes, and hypertension.

From a chemical and metabolic standpoint, a crucial characteristic of PZG is its rapid in vivo hydrolysis to pyrazinoic acid (PZA), the active metabolite.[3] This conversion is swift, with the serum half-life of PZG being approximately one hour in both humans and dogs.[3] PZA itself is a well-known anti-tuberculosis agent, which acts as a prodrug and is converted to its active form, pyrazinoic acid, within the mycobacterium.[4] This metabolic pathway is central to understanding the biological activity and pharmacokinetic profile of PZG in any animal model.

Part 1: Mechanism of Action and Scientific Rationale

The therapeutic potential of PZG stems from its multi-faceted mechanism of action that distinguishes it from its parent compound, amiloride. The primary effects of PZG observed in both human and animal studies revolve around its ability to modulate metabolic pathways and ion transport.

Metabolic Modulation: The Glucose-Fatty Acid Cycle

A key action of PZG is the downregulation of the glucose-fatty acid cycle.[1][2] In states of metabolic dysregulation, such as in type 2 diabetes, elevated levels of free fatty acids can impair glucose utilization, leading to hyperglycemia. PZG has been shown to reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia.[2] Mechanistic studies in rat models have revealed that PZG can decrease gluconeogenesis in the liver and reduce lipolysis in adipocytes, contributing to its favorable metabolic effects.[1]

Renal Effects and Ion Transport

As an analog of amiloride, PZG's effects on ion transport are of significant interest. Amiloride is a known inhibitor of the epithelial sodium channel (ENaC), which plays a critical role in sodium reabsorption in the kidneys and other tissues.[5] While direct studies on PZG's interaction with ENaC are less common, its diuretic effects, characterized by increased urine volume and excretion of sodium, chloride, and potassium, suggest an influence on renal tubular function.[6] Furthermore, PZG has been observed to increase urea excretion and clearance in patients with renal insufficiency, indicating a distinct effect on renal transport mechanisms.[6]

PZG_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Target Tissues cluster_2 Cellular Effects PZG 2-Pyrazinoylguanidine (PZG) (Administered) PZA Pyrazinoic Acid (PZA) (Active Metabolite) PZG->PZA Rapid Hydrolysis (t½ ≈ 1 hr) Adipocyte Adipocyte PZA->Adipocyte Liver Liver PZA->Liver Kidney Kidney (Renal Tubules) PZA->Kidney Lipolysis ↓ Lipolysis Adipocyte->Lipolysis Gluconeogenesis ↓ Gluconeogenesis Liver->Gluconeogenesis Urea_Excretion ↑ Urea Excretion Kidney->Urea_Excretion Na_Excretion ↑ Na+ Excretion Kidney->Na_Excretion

Caption: Proposed mechanism of 2-Pyrazinoylguanidine (PZG) action.

Part 2: Animal Model Selection

The choice of an appropriate animal model is paramount for obtaining relevant and translatable data. The selection should be guided by the specific research question and the known pharmacological properties of PZG.

  • General Metabolism and Safety: For initial pharmacokinetic and toxicological assessments, Sprague-Dawley or Wistar rats are commonly used.[1][7] These strains are well-characterized and provide a robust baseline for metabolic studies.

  • Diabetes and Metabolic Syndrome: To investigate the hypoglycemic and lipid-lowering effects of PZG, a model of type 2 diabetes is required. The streptozotocin (STZ)-induced diabetic rat is a well-established model for this purpose.[1] STZ is a toxin that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.

  • Hypertension: Given PZG's antihypertensive properties, various rodent models of hypertension could be employed. The Spontaneously Hypertensive Rat (SHR) is a common genetic model, while models like the DOCA-salt hypertensive rat could be used to explore mechanisms related to sodium retention.

  • Cystic Fibrosis (CF): Although direct studies are lacking, PZG's relationship to the ENaC inhibitor amiloride suggests its potential utility in CF research.[8] ENaC hyperactivity is a key feature of CF lung pathology. Therefore, various CF mouse or rat models, such as those with the F508del mutation, could be considered for investigating PZG's effects on ion transport in the airways.[9][10]

Part 3: Dosage and Administration Protocols

Determining the appropriate dosage for animal studies is a critical step that requires careful consideration of existing data and principles of interspecies dose scaling.

Dosage Conversion from Human to Animal Models

Since specific animal dosage data for PZG is limited, a common approach is to extrapolate from human clinical data using body surface area (BSA) scaling, as recommended by the U.S. Food and Drug Administration (FDA).[11] The formula for calculating the Human Equivalent Dose (HED) from an animal dose is:

HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. To convert a human dose to an animal dose, the formula is rearranged:

Animal dose (mg/kg) = Human dose (mg/kg) x (Human Km / Animal Km)

Table 1: Body Surface Area Conversion Factors

SpeciesBody Weight (kg)Km Factor
Human6037
Rat0.156
Mouse0.023

Source: FDA Guidance for Industry, 2005.[11]

Calculated Dosage Ranges for Animal Studies

Based on human clinical trial data where doses of 300 mg to 600 mg twice daily were used, we can estimate a starting point for animal studies. A total daily human dose of 600 mg in a 60 kg person is 10 mg/kg.

  • Rat Dose Calculation: 10 mg/kg (Human) x (37 / 6) ≈ 62 mg/kg

  • Mouse Dose Calculation: 10 mg/kg (Human) x (37 / 3) ≈ 123 mg/kg

It is important to note that PZG's metabolite, PZA, has been studied in rats at a dose of 150 mg/kg.[7] This provides an additional data point for consideration in dose-range finding studies.

Table 2: Recommended Starting Doses for PZG in Animal Studies

SpeciesRouteCalculated Dose Range (mg/kg/day)Rationale / Reference
RatOral50 - 150 mg/kgExtrapolated from human data and informed by PZA studies in rats.[7][11]
MouseOral100 - 200 mg/kgExtrapolated from human data.[11]

It is imperative to conduct pilot dose-escalation studies to determine the optimal and non-toxic dose for the specific animal model and experimental endpoint.

Protocol 1: Preparation of PZG for Oral Administration

Objective: To prepare a homogenous and stable suspension of 2-Pyrazinoylguanidine for oral gavage in rodents.

Materials:

  • 2-Pyrazinoylguanidine (PZG) powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or 1% Tween 80 in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and appropriate glassware

  • Analytical balance

Procedure:

  • Calculate the required amount of PZG based on the desired concentration and total volume needed for the study cohort.

  • Weigh the PZG powder accurately using an analytical balance.

  • Prepare the vehicle solution. For 0.5% CMC, slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously to prevent clumping. Allow the solution to stir until fully dissolved.

  • Triturate the PZG powder. Place the weighed PZG in a mortar and add a small volume of the vehicle. Grind the powder with the pestle to create a smooth paste. This step is crucial for preventing particle aggregation.

  • Suspend the PZG. Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a beaker or bottle.

  • Homogenize the suspension. Place the beaker on a magnetic stirrer and stir for at least 30 minutes to ensure a uniform suspension.

  • Store the preparation at 2-8°C. It is recommended to prepare the suspension fresh daily. Always vortex or stir the suspension thoroughly before each administration to ensure uniform dosing.

Protocol 2: Oral Administration (Gavage) in Rats

Objective: To accurately deliver a specified dose of PZG suspension directly into the stomach of a rat.

Materials:

  • Prepared PZG suspension

  • Appropriate size syringe (e.g., 1-3 mL)

  • Stainless steel, ball-tipped gavage needle (16-18 gauge for adult rats)

  • Animal scale

Procedure:

  • Weigh the animal to determine the exact volume of the suspension to be administered.

  • Resuspend the PZG solution by vortexing or inverting the container several times.

  • Draw up the calculated volume into the syringe.

  • Properly restrain the rat. Hold the rat firmly by the loose skin over the shoulders and neck, ensuring the head is in line with the body to straighten the esophagus.

  • Insert the gavage needle. Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Deliver the dose. Once the needle has reached the appropriate depth (pre-measured from the tip of the nose to the last rib), slowly depress the syringe plunger to deliver the suspension.

  • Withdraw the needle gently in the same direction it was inserted.

  • Monitor the animal briefly after the procedure for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.

Part 4: Experimental Workflow and Validation

A well-designed experimental workflow is essential for ensuring the integrity and reproducibility of the study.

PZG_Experimental_Workflow start Hypothesis Formulation model_selection Animal Model Selection (e.g., STZ-induced diabetic rat) start->model_selection acclimatization Animal Acclimatization (1-2 weeks) model_selection->acclimatization pilot_study Pilot Dose-Ranging Study (Determine MTD and optimal dose) acclimatization->pilot_study grouping Randomization and Grouping (Vehicle, PZG Low, PZG High) pilot_study->grouping treatment Chronic Dosing Period (e.g., 4 weeks via oral gavage) grouping->treatment monitoring In-life Monitoring (Body weight, food/water intake, blood glucose) treatment->monitoring endpoints Terminal Endpoint Collection (Blood, tissues) monitoring->endpoints analysis Sample Analysis (e.g., Plasma lipids, tissue histology) endpoints->analysis data_analysis Statistical Analysis analysis->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: A typical experimental workflow for a preclinical PZG study.

Self-Validation and Trustworthiness:

  • Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to PZG and not the administration vehicle.

  • Positive Control: When applicable, include a positive control group treated with a compound of known efficacy (e.g., metformin in a diabetes study) to validate the responsiveness of the animal model.

  • Blinding: Whenever possible, the investigators responsible for data collection and analysis should be blinded to the treatment groups to prevent bias.

  • Pharmacokinetic Analysis: In initial studies, it is advisable to collect satellite blood samples to confirm drug exposure and the rapid conversion of PZG to PZA, validating that the compound is being absorbed and metabolized as expected.

References

  • Novel multivalent effects of pyrazinoylguanidine in patients with azotemia. PubMed. Available at: [Link]

  • Antimetastatic effect of amiloride in an animal tumour model. PubMed. Available at: [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. PubMed Central. Available at: [Link]

  • Pharmacokinetics of baicalin and oroxyloside in plasma and different tissues of rats after transnasal aerosol inhalation and int. ResearchGate. Available at: [Link]

  • Effects of amiloride on pH regulation in canine cardiac Purkinje fibers. PubMed. Available at: [Link]

  • Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. PubMed. Available at: [Link]

  • Pyrazinamide. Wikipedia. Available at: [Link]

  • Pharmacokinetics of pyrazinoyl-guanidine, 3-aminopyrazinoyl-guanidine and their corresponding pyrazinoic acid metabolites in humans and dogs. PubMed. Available at: [Link]

  • Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. PubMed. Available at: [Link]

  • Animal models of cystic fibrosis in the era of highly effective modulator therapies. PubMed Central. Available at: [Link]

  • The Epithelial Sodium Channel-An Underestimated Drug Target. PubMed. Available at: [Link]

  • Amiloride derivatives are potent blockers of KATP channels. PubMed. Available at: [Link]

  • Bioequivalence and Pharmacokinetic Evaluation of 2 Pyrazinamide Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study. PubMed Central. Available at: [Link]

  • Amiloride and its analogs as tools in the study of ion transport. PubMed. Available at: [Link]

  • Animal Models in the Pathophysiology of Cystic Fibrosis. Frontiers in Physiology. Available at: [Link]

  • Studies on pyrazinoylguanidine. 7. Effects of single oral doses in normal human subjects. PubMed. Available at: [Link]

  • The Epithelial Sodium Channel—An Underestimated Drug Target. MDPI. Available at: [Link]

  • Metabolic disposition of pyrazinamide in the rat: identification of a novel in vivo metabolite common to both rat and human. PubMed. Available at: [Link]

  • Lessons learned about epithelial sodium channels from transgenic mouse models. PubMed Central. Available at: [Link]

  • Characterization of two rat models of cystic fibrosis—KO and F508del CFTR—Generated by Crispr‐Cas9. ResearchGate. Available at: [Link]

  • A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells. UC Davis. Available at: [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. Available at: [Link]

  • Epithelial sodium channel. Wikipedia. Available at: [Link]

  • Animal and Model Systems for Studying Cystic Fibrosis. PubMed Central. Available at: [Link]

  • Pharmacokinetic considerations for optimizing inhaled spray-dried pyrazinoic acid formulations. bioRxiv. Available at: [Link]

  • Clinical and toxicodynamic evidence that high-dose pyrazinamide is not more hepatotoxic than the low doses currently used. PubMed. Available at: [Link]

  • Animal and Mouse Models for Cystic Fibrosis. International Journal of Research in Engineering, Science and Management. Available at: [Link]

  • Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner. ResearchGate. Available at: [Link]

  • What dosage is appropriate for animal studies for a drug used in human? ResearchGate. Available at: [Link]

Sources

Method

Investigating Hypertension and Diabetes with 2-Pyrazinoylguanidine: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Pyrazinoylguanidine (PZG) in the study of hypertension and diabetes. This guide offers...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Pyrazinoylguanidine (PZG) in the study of hypertension and diabetes. This guide offers in-depth technical protocols and explains the scientific rationale behind experimental designs, ensuring a robust and well-validated approach to research in this area.

Introduction: 2-Pyrazinoylguanidine - A Compound of Dual Interest

2-Pyrazinoylguanidine is a structural analog of the potassium-sparing diuretic amiloride.[1] While amiloride is known to potentially worsen hyperglycemia and hyperlipidemia in diabetic patients, PZG has demonstrated the ability to reduce elevated blood pressure, blood glucose, and lipid levels.[1][2] This dual action makes PZG a compelling compound for investigating the intricate links between hypertension and type 2 diabetes.

Its antihypertensive effects are believed to stem from the inhibition of the epithelial sodium channel (ENaC), similar to amiloride.[1] In the context of diabetes, PZG has been shown to downregulate the glucose-fatty acid cycle.[1][2] This guide will provide the necessary protocols to explore these mechanisms both in vitro and in vivo.

PART 1: Mechanistic Insights and Key Signaling Pathways

Hypertension: Targeting the Epithelial Sodium Channel (ENaC)

The primary mechanism by which PZG is thought to lower blood pressure is through the blockade of ENaC in the distal nephron of the kidney. ENaC plays a crucial role in sodium reabsorption, and its inhibition leads to increased sodium and water excretion, thereby reducing blood volume and pressure.

Signaling Pathway: ENaC Regulation in the Kidney

ENaC_Pathway cluster_lumen Apical Lumen cluster_cell Collecting Duct Principal Cell Na+ Na+ ENaC ENaC Na+->ENaC Influx Na+->ENaC Na_reabsorption Na+ Reabsorption ENaC->Na_reabsorption PZG 2-Pyrazinoylguanidine (PZG) PZG->ENaC Inhibits Blood_Volume Decreased Blood Volume Na_reabsorption->Blood_Volume Reduces Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Leads to

Caption: Proposed mechanism of 2-Pyrazinoylguanidine in hypertension.

Diabetes: Modulating Glucose and Lipid Metabolism

PZG's effects on diabetes are linked to its ability to down-regulate the glucose-fatty acid cycle.[1][2] While the precise molecular targets are still under investigation, a potential key player in this process is the AMP-activated protein kinase (AMPK) signaling pathway. AMPK acts as a cellular energy sensor and its activation can lead to increased glucose uptake and fatty acid oxidation.

Signaling Pathway: Potential Role of AMPK in PZG's Anti-Diabetic Effects

AMPK_Pathway PZG 2-Pyrazinoylguanidine (PZG) AMPK AMPK PZG->AMPK Activates? GLUT4 GLUT4 AMPK->GLUT4 Promotes Translocation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Hypothesized involvement of the AMPK pathway in PZG's metabolic effects.

PART 2: In Vitro Experimental Protocols

Protocol 1: Assessing ENaC Inhibition using Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues. This protocol allows for the direct measurement of ENaC-mediated sodium current and its inhibition by PZG.

Rationale: This assay provides a functional readout of ENaC activity in a polarized epithelial monolayer, closely mimicking the in vivo environment of the kidney's collecting duct.

Materials:

  • Ussing Chamber System

  • Voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Renal epithelial cell line expressing ENaC (e.g., mpkCCDcl4) cultured on permeable supports

  • Ringer's solution

  • 2-Pyrazinoylguanidine (PZG) stock solution

  • Amiloride (positive control)

  • Forskolin (optional, to stimulate ENaC activity)

Step-by-Step Methodology:

  • Cell Culture: Culture renal epithelial cells on permeable supports until a confluent and polarized monolayer is formed.

  • Chamber Setup: Assemble the Ussing chamber with the cell-laden permeable support separating the apical and basolateral chambers. Fill both chambers with pre-warmed and oxygenated Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Stimulation (Optional): To amplify the ENaC-mediated current, add forskolin to the basolateral chamber.

  • PZG Application: Add increasing concentrations of PZG to the apical chamber in a cumulative manner. Record the change in Isc after each addition until a steady state is reached.

  • Positive Control: At the end of the experiment, add a saturating concentration of amiloride to the apical chamber to block all ENaC-mediated current. The amiloride-sensitive current represents the total ENaC activity.

  • Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc at each PZG concentration. Plot the concentration-response curve and determine the IC50 value.

Parameter Description
Cell Line mpkCCDcl4 or other suitable renal epithelial cell line
Permeable Support 0.4 µm pore size, 1.12 cm² surface area
Ringer's Solution 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose
PZG Concentrations 10 nM to 100 µM (example range)
Amiloride Concentration 10 µM
Protocol 2: Investigating Cellular Glucose Uptake

This protocol utilizes a fluorescently-labeled glucose analog (e.g., 2-NBDG) to quantify glucose uptake in a relevant cell line (e.g., L6 myotubes or 3T3-L1 adipocytes).

Rationale: This assay directly measures the effect of PZG on a key event in glucose metabolism, providing insight into its potential insulin-sensitizing or insulin-mimetic properties.

Materials:

  • L6 myotubes or differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • 2-Pyrazinoylguanidine (PZG)

  • Insulin (positive control)

  • Fluorescence plate reader or flow cytometer

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts or 3T3-L1 preadipocytes and differentiate them into myotubes or mature adipocytes, respectively.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in KRH buffer.

  • PZG Treatment: Treat the cells with various concentrations of PZG for a predetermined time (e.g., 30-60 minutes). Include a vehicle control and an insulin-treated positive control group.

  • Glucose Uptake: Add 2-NBDG to each well and incubate for 30-60 minutes.

  • Signal Detection: Wash the cells with ice-cold KRH buffer to remove excess 2-NBDG. Measure the fluorescence intensity using a plate reader or flow cytometer.

  • Data Analysis: Normalize the fluorescence signal to the protein content or cell number. Express the results as a fold change relative to the vehicle control.

PART 3: In Vivo Experimental Protocols

Protocol 3: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

The SHR model is a well-established genetic model of essential hypertension.

Rationale: This in vivo model allows for the assessment of PZG's ability to lower blood pressure in a chronically hypertensive state, providing preclinical evidence of its therapeutic potential.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls)

  • 2-Pyrazinoylguanidine (PZG)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Tail-cuff blood pressure measurement system

  • Oral gavage needles

Step-by-Step Methodology:

  • Acclimatization: Acclimatize the rats to the housing facility and the tail-cuff measurement procedure for at least one week.

  • Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate for all rats for 3-5 consecutive days.

  • Group Allocation: Randomly assign the SHR rats to different treatment groups: vehicle control and PZG-treated groups (at least 3 different doses to assess dose-dependency). Include a group of WKY rats as normotensive controls.

  • Drug Administration: Administer PZG or vehicle orally once or twice daily for a specified duration (e.g., 4-8 weeks). A study in STZ-diabetic rats used a dose of 35 mg/kg twice daily.[3] A human study on hypertension and hypercholesterolemia used a dose of 600 mg twice daily.[4]

  • Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study (e.g., weekly).

  • Terminal Procedures: At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma renin activity, electrolyte levels, kidney histology).

  • Data Analysis: Compare the changes in blood pressure from baseline between the different treatment groups.

Protocol 4: Assessing Anti-Diabetic Effects in Streptozotocin (STZ)-Induced Diabetic Rats

STZ is a chemical that is toxic to pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.

Rationale: This model allows for the investigation of PZG's glucose-lowering effects in an insulin-deficient state, helping to elucidate its mechanism of action.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • 2-Pyrazinoylguanidine (PZG)

  • Vehicle

  • Glucometer and test strips

  • Equipment for Oral Glucose Tolerance Test (OGTT)

Step-by-Step Methodology:

  • Diabetes Induction: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 45-65 mg/kg) dissolved in cold citrate buffer. Confirm diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • Group Allocation: Randomly assign the diabetic rats to vehicle control and PZG-treated groups.

  • Drug Administration: Administer PZG or vehicle orally daily for the duration of the study (e.g., 4-6 weeks). A dose of 35 mg/kg, b.i.d., has been used in STZ-induced diabetic rats.[3]

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

  • Biochemical Analysis: At the end of the study, collect blood to measure plasma insulin, triglycerides, and cholesterol levels.

  • Data Analysis: Compare the changes in fasting blood glucose, OGTT results, and other biochemical parameters between the treatment groups.

PART 4: Quantitative Data and References

Quantitative Data Summary
CompoundParameterValueSpecies/SystemReference
2-Pyrazinoylguanidine Oral Dose (Hypertension)600 mg twice dailyHuman[4]
Oral Dose (Diabetes)35 mg/kg twice dailyRat (STZ-induced)[3]
Amiloride IC50 for ENaC~100-500 nMVarious epithelial cells[5]

References

  • DeVito, M. J., & Byers, J. (1989). Pyrazinoylguanidine: antihypertensive, hypocholesterolemic, and renin effects. Journal of Clinical Pharmacology, 29(5), 456-462. [Link]

  • Vesell, E. S., Beyer, K. H., Jr, Passananti, G. T., & Shively, C. A. (1997). Studies on pyrazinoylguanidine. 5. Temporal effects over 24 weeks demonstrating attenuation of diabetic nephropathy in STZ-diabetic rats. Pharmacology, 54(4), 185–195. [Link]

  • Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 113-119. [Link]

  • Beyer, K. H., Jr, Vesell, E. S., Shively, C. A., & Passananti, G. T. (1994). Studies on pyrazinoylguanidine. 2. Comparative drug and dose effects on glucose and lipid metabolism in streptozotocin-induced diabetic rats. Pharmacology, 48(4), 221–230. [Link]

  • DeVito, M. J., & Byers, J. (1988). Novel multivalent effects of pyrazinoylguanidine in patients with azotemia. Journal of Clinical Pharmacology, 28(1), 64-70. [Link]

  • How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. (2022). International Journal of Molecular Sciences, 23(23), 14989. [Link]

  • Vesell, E. S., Chambers, C. E., Passananti, G. T., Demers, L. M., & Beyer, K. H., Jr. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823–831. [Link]

  • Beyer, K. H., Jr, Vesell, E. S., Shively, C. A., & Passananti, G. T. (1997). Studies on Pyrazinoylguanidine: 5. Temporal Effects over 24 Weeks Demonstrating Attenuation of Diabetic Nephropathy in STZ-Diabetic Rats. Pharmacology, 54(4), 185-195. [Link]

  • DOSAGE OF STREPTOZOTOCIN FOR INDUCING MODELS OF DIABETES MELLITUS IN OBESITY RATS WITH ENDOTHELIAL DYSFUNCTION. (2024). Farmacia, 72(1), 163-170. [Link]

  • Precision Medicine for Hypertension Patients with Type 2 Diabetes via Reinforcement Learning. (2022). Journal of Personalized Medicine, 12(12), 1969. [Link]

  • Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation. (2022). American Journal of Physiology-Lung Cellular and Molecular Physiology, 323(5), L637-L649. [Link]

Sources

Application

Application Notes and Protocols: A Guide to the Preclinical Efficacy Assessment of 2-Pyrazinoylguanidine

Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of 2-Pyrazinoylguanidine 2-Pyrazinoylguanidine (PZG) is a compound of significant interest in pharmacotherapy, structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of 2-Pyrazinoylguanidine

2-Pyrazinoylguanidine (PZG) is a compound of significant interest in pharmacotherapy, structurally related to the potassium-sparing diuretic, amiloride.[1] Its multifaceted pharmacological profile, encompassing antihypertensive, hypoglycemic, and lipolytic effects, positions it as a promising candidate for complex conditions such as hypertension co-presenting with type 2 diabetes.[1][2] The primary mechanism of action for amiloride and its analogs is the inhibition of the epithelial sodium channel (ENaC).[1][3] ENaC is a cornerstone in maintaining sodium and water balance across epithelial tissues, including the kidneys and airways, making it a critical regulator of blood pressure and airway surface liquid volume.[4][5][6]

In cystic fibrosis (CF), for instance, hyperactivation of ENaC leads to dehydration of the airway surface liquid, impairing mucociliary clearance.[7][8][9] Consequently, ENaC inhibitors are being explored as a mutation-agnostic therapeutic strategy for CF.[10][11] In the context of hypertension, inhibiting ENaC in the renal collecting duct promotes sodium excretion, thereby reducing blood volume and pressure.[12]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed experimental designs and protocols to rigorously evaluate the efficacy of 2-Pyrazinoylguanidine. The methodologies outlined herein are designed to be self-validating, grounded in established scientific principles, and compliant with regulatory expectations for preclinical research.[13][14][15][16]

PART 1: Foundational In Vitro Efficacy Assessment

The initial phase of efficacy testing involves characterizing the direct interaction of 2-Pyrazinoylguanidine with its molecular target, ENaC, and quantifying its functional consequences in relevant cell-based systems. These in vitro assays provide crucial data on potency, selectivity, and mechanism of action, forming the basis for subsequent in vivo studies.[14]

1.1. Target Engagement: Direct ENaC Inhibition

The fundamental question is whether PZG directly inhibits ENaC. Patch-clamp electrophysiology is the gold standard for investigating the effects of a compound on ion channel activity at the single-channel or whole-cell level.

Objective: To determine the inhibitory concentration (IC50) of 2-Pyrazinoylguanidine on ENaC activity in a heterologous expression system.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the α, β, and γ subunits of human ENaC.

Methodology:

  • Cell Culture: Culture the ENaC-expressing HEK293 cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Preparation for Recording: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Electrophysiological Recording:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with a bath solution (e.g., containing in mM: 145 NaCl, 1.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Use borosilicate glass pipettes (2-5 MΩ resistance) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 4 ATP-Mg, 0.4 GTP-Na, pH 7.2).

    • Establish a whole-cell recording configuration.

    • Clamp the membrane potential at -60 mV.

  • Data Acquisition:

    • Record baseline ENaC currents.

    • Apply increasing concentrations of 2-Pyrazinoylguanidine (e.g., 1 nM to 100 µM) via the perfusion system.

    • Record the steady-state current at each concentration.

    • Include a positive control, such as amiloride, to confirm ENaC inhibition.

  • Data Analysis:

    • Measure the peak inward current at each PZG concentration.

    • Normalize the current to the baseline.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

1.2. Functional Consequence: Transepithelial Ion Transport

To assess the effect of PZG on epithelial tissue function, Ussing chamber experiments are invaluable. This technique measures ion transport across an intact epithelial monolayer, providing a functional readout of ENaC inhibition.[17][18]

Objective: To quantify the effect of 2-Pyrazinoylguanidine on amiloride-sensitive short-circuit current (Isc) in polarized epithelial cells.

Cell Line: Human airway epithelial cells (e.g., H441) or renal collecting duct cells (e.g., M-1) grown on permeable supports.

Methodology:

  • Cell Culture: Culture epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Ussing Chamber Setup:

    • Prepare and warm appropriate physiological buffers (e.g., Krebs-Ringer bicarbonate buffer), aerating with 95% O2 / 5% CO2.[17]

    • Calibrate the electrodes.[17]

    • Mount the permeable support with the cell monolayer in the Ussing chamber.[17]

  • Measurement of Ion Transport:

    • Equilibrate the system and record baseline short-circuit current (Isc) and TEER.[19][20]

    • Apply a voltage clamp of 0 mV. The resulting current is the Isc.[17]

  • Experimental Procedure:

    • Add 2-Pyrazinoylguanidine to the apical (luminal) side of the monolayer at various concentrations.

    • Record the change in Isc.

    • At the end of the experiment, add a saturating concentration of amiloride to the apical side to determine the total amiloride-sensitive current, which represents the ENaC-mediated current.

  • Data Analysis:

    • Calculate the percentage inhibition of the amiloride-sensitive Isc by each concentration of PZG.

    • Generate a dose-response curve to determine the IC50.

Parameter Patch-Clamp Ussing Chamber
Primary Measurement Ion current through single or whole cellsTransepithelial ion current (Isc)
Key Output IC50 for direct channel blockIC50 for functional inhibition of ion transport
System Heterologous expression or primary cellsPolarized epithelial monolayers
Throughput LowModerate
Biological Relevance Direct target interactionPhysiological function of an epithelial barrier
PART 2: In Vivo Efficacy Evaluation in Disease Models

Following robust in vitro characterization, the efficacy of 2-Pyrazinoylguanidine must be assessed in relevant animal models of disease.[14] These studies are crucial for understanding the compound's therapeutic potential in a complex biological system and for informing clinical trial design.[13][16] All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[15]

2.1. Hypertension Model: Assessing Antihypertensive Effects

Several well-established rodent models of hypertension can be utilized to evaluate the antihypertensive efficacy of PZG.[21][22] The choice of model can depend on the desired underlying pathophysiology.

Objective: To determine the dose-dependent effect of 2-Pyrazinoylguanidine on blood pressure and renal sodium excretion in a genetic model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

Methodology:

  • Animal Acclimation and Baseline Measurements:

    • Acclimate animals to the facility and handling procedures.

    • Implant telemetry devices for continuous blood pressure monitoring or use tail-cuff plethysmography for periodic measurements.

    • Record baseline systolic and diastolic blood pressure and heart rate for at least one week.

  • Dosing and Administration:

    • Randomize animals into treatment groups (e.g., vehicle control, low-dose PZG, mid-dose PZG, high-dose PZG, and a positive control group with a known antihypertensive like hydrochlorothiazide).[23]

    • Administer the compounds daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Continuously or periodically monitor blood pressure and heart rate throughout the study.

    • Collect 24-hour urine samples at baseline and at the end of the study to measure urinary volume, sodium, and potassium excretion.

    • At the end of the study, collect blood samples to measure plasma electrolytes and biomarkers of renal function (e.g., creatinine, BUN).

  • Data Analysis:

    • Compare the change in blood pressure from baseline between the treatment groups and the vehicle control group.

    • Analyze the effects of PZG on urinary electrolyte excretion.

    • Assess for any potential adverse effects, such as hyperkalemia.

Treatment Group Dose (mg/kg/day) Expected Outcome on Blood Pressure Expected Outcome on Urinary Na+
Vehicle Control0No significant changeNo significant change
2-PyrazinoylguanidineLow, Mid, HighDose-dependent reductionDose-dependent increase
Positive Control (e.g., HCTZ)Clinically relevant doseSignificant reductionSignificant increase
2.2. Cystic Fibrosis Model: Evaluating Airway Surface Hydration

While a true genetic model of cystic fibrosis in rodents does not fully recapitulate the human lung disease, sheep models are well-regarded for assessing mucociliary clearance. Alternatively, in vitro models using primary human bronchial epithelial cells from CF patients are highly relevant.

Objective: To assess the ability of inhaled 2-Pyrazinoylguanidine to improve mucociliary clearance.

Animal Model: Adult sheep.

Methodology:

  • Aerosol Delivery: Deliver an aerosolized formulation of 2-Pyrazinoylguanidine or vehicle control to the lungs of conscious sheep.

  • Measurement of Mucociliary Clearance:

    • Following drug administration, deposit radiolabeled tracer particles (e.g., 99mTc-sulfur colloid) into the lungs via a bronchoscope.

    • Use a gamma camera to track the movement of the tracer out of the lungs over several hours.

  • Data Analysis:

    • Calculate the rate of mucociliary clearance for each animal.

    • Compare the clearance rates between the PZG-treated group and the vehicle control group. An increase in the clearance rate indicates improved mucociliary function.

Visualizations
Signaling Pathway: ENaC Regulation in Epithelial Cells

ENaC_Regulation cluster_lumen Apical Lumen (e.g., Airway/Kidney Tubule) cluster_cell Epithelial Cell cluster_interstitium Basolateral/Interstitium Na+ Na+ ENaC ENaC Channel Na+->ENaC Na+ influx Intracellular Na+ Intracellular Na+ ENaC->Intracellular Na+ PZG 2-Pyrazinoylguanidine PZG->ENaC Inhibition Na_K_ATPase Na+/K+ ATPase Na+ out Na+ Na_K_ATPase->Na+ out 3 Na+ out Intracellular Na+->Na_K_ATPase K+ in K+ K+ in->Na_K_ATPase 2 K+ in

Caption: Mechanism of 2-Pyrazinoylguanidine action on epithelial sodium transport.

Experimental Workflow: In Vivo Hypertension Study

in_vivo_workflow cluster_treatment 4-Week Dosing Period start Start: Select SHR & WKY Rats acclimation Acclimation & Baseline Measurement (Blood Pressure, Urine) start->acclimation randomization Randomization into Groups acclimation->randomization vehicle Vehicle Control randomization->vehicle pzg_low PZG (Low Dose) randomization->pzg_low pzg_mid PZG (Mid Dose) randomization->pzg_mid pzg_high PZG (High Dose) randomization->pzg_high positive_control Positive Control randomization->positive_control monitoring Continuous/Periodic Monitoring (Blood Pressure) vehicle->monitoring pzg_low->monitoring pzg_mid->monitoring pzg_high->monitoring positive_control->monitoring endpoint Endpoint Analysis (Urine/Blood Collection) monitoring->endpoint analysis Data Analysis & Reporting endpoint->analysis

Caption: Workflow for the in vivo evaluation of 2-Pyrazinoylguanidine in a rat hypertension model.

Conclusion and Future Directions

The experimental framework detailed in these application notes provides a robust pathway for the preclinical evaluation of 2-Pyrazinoylguanidine. By systematically progressing from in vitro target engagement and functional assays to in vivo disease models, researchers can build a comprehensive data package to support its potential clinical development. Adherence to rigorous, well-controlled experimental design is paramount for generating reproducible and translatable findings.[24] Future studies should also include comprehensive safety pharmacology and toxicology assessments as mandated by regulatory agencies like the FDA and under ICH guidelines to fully characterize the therapeutic window of 2-Pyrazinoylguanidine.[15][25][26][27][28][29][30]

References
  • Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823-831. [Link]

  • Passananti, G. T., et al. (1990). Novel multivalent effects of pyrazinoylguanidine in patients with azotemia. Clinical Pharmacology & Therapeutics, 47(3), 306-314. [Link]

  • Rajendran, A., & Palaniyandi, K. (2022). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]

  • Douglas, L., et al. (2023). Inhibition of the epithelial sodium channel (ENaC) leading to airways hydration and restored mucociliary clearance. ResearchGate. [Link]

  • Anonymous. (2022). epithelial sodium channel inhibitor. YouTube. [Link]

  • Graeber, C., et al. (2021). Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis. ERS Publications. [Link]

  • Al-Ghamdi, M. S., et al. (2023). Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. MDPI. [Link]

  • Noreng, S. (2023). Structure and function of the epithelial sodium channel. OHSU's Digital Collections. [Link]

  • Research and Markets. (2025). Epithelial Sodium Channel (ENaC) Inhibitor - Pipeline Insight, 2025. Research and Markets. [Link]

  • Butler, R., et al. (2015). ENaC inhibitors for the treatment of cystic fibrosis. Pharmaceutical Patent Analyst, 4(1), 17-27. [Link]

  • Smith, N. J., & Hunt, T. (2017). Epithelial Na+ channel inhibitors for the treatment of cystic fibrosis. Pharmaceutical Patent Analyst, 6(4), 157-166. [Link]

  • Raju, S. V., et al. (2020). The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. International Journal of Molecular Sciences, 21(21), 8295. [Link]

  • Vesell, E. S. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 113-120. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1203. [Link]

  • Le, T. N., et al. (2021). Clinical trials with experimental compounds targeting ENaC... ResearchGate. [Link]

  • Passananti, T., et al. (1992). Pharmacokinetics of Pyrazinoyl-guanidine, 3-Aminopyrazinoyl-guanidine and Their Corresponding Pyrazinoic Acid Metabolites in Humans and Dogs. Pharmacology, 45(3), 129-141. [Link]

  • FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • Tunnacliffe, E., & Tagle, D. A. (2019). General Principles of Preclinical Study Design. PMC - NIH. [Link]

  • Physiologic Instruments. (n.d.). Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. [Link]

  • Kellenberger, S., & Schild, L. (2015). Epithelial sodium channels (ENaC). PMC - NIH. [Link]

  • American Heart Association. (2019). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]

  • European Medicines Agency. (1997). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. European Medicines Agency. [Link]

  • Markel, A. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. MDPI. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. [Link]

  • ICH. (n.d.). Safety Guidelines. International Council for Harmonisation. [Link]

  • Myerburg, M. M., et al. (2010). Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. PMC - NIH. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Clarke, L. L. (2009). A guide to Ussing chamber studies of mouse intestine. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1151-G1166. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. IJPRA. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Epithelial sodium channel (ENaC). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • ResearchGate. (2025). Prostaglandin E2 stimulates the epithelial sodium channel (ENaC) in cultured mouse cortical collecting duct cells in an autocrine manner. ResearchGate. [Link]

  • FDA. (2022). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Sahu, S. K., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(9), 1019-1045. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S6 (R1) - preclinical safety evaluation of biotechnology-derived pharmaceuticals. Therapeutic Goods Administration. [Link]

  • Hu, R., et al. (2021). Predicting sex differences in the effects of diuretics in renal epithelial transport during angiotensin II-induced hypertension. American Physiological Society Journal. [Link]

  • Patsnap Synapse. (2025). What are the ICH guidelines for non-clinical pharmacology studies?. Patsnap Synapse. [Link]

  • Vanhoutte, P. M., et al. (2017). Animal models for the study of primary and secondary hypertension in humans. Experimental Physiology, 102(2), 163-172. [Link]

Sources

Method

2-Pyrazinoylguanidine: A Pharmacological Tool for Investigating Epithelial Sodium Channel (ENaC) Function

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction 2-Pyrazinoylguanidine (PZG) is a structural analog of the potassium-sparing diuretic amiloride.[1] While initia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyrazinoylguanidine (PZG) is a structural analog of the potassium-sparing diuretic amiloride.[1] While initially investigated for its antihypertensive, hypoglycemic, and lipolytic properties, its structural similarity to amiloride, a well-characterized inhibitor of the epithelial sodium channel (ENaC), positions PZG as a valuable tool compound in pharmacological research.[1] This guide provides a comprehensive overview of the application of 2-Pyrazinoylguanidine for studying ENaC, including its mechanism of action, protocols for in vitro and in vivo studies, and considerations for experimental design.

ENaC is a key protein in the regulation of sodium and water homeostasis, playing a critical role in various physiological processes, including the maintenance of blood pressure.[2][3] Dysregulation of ENaC activity is implicated in several diseases, making it a significant therapeutic target.[3] As a pyrazinoylguanidine derivative, PZG offers a chemical scaffold for exploring the structure-activity relationships of ENaC inhibitors and for probing the function of this important ion channel.[4]

Mechanism of Action: Direct Blockade of the Epithelial Sodium Channel

2-Pyrazinoylguanidine, like its parent compound amiloride, is believed to exert its primary effect on the epithelial sodium channel through direct, reversible blockade.[5] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that form a highly selective pore for sodium ions.[6] Amiloride and its analogs physically occlude the external pore of the channel, thereby preventing the influx of sodium ions into the cell. This action reduces the reabsorption of sodium in epithelial tissues such as the distal nephron, colon, and airways.

The inhibitory potency of pyrazinoylguanidine compounds is influenced by modifications to the pyrazine ring.[4] While specific binding kinetics for 2-Pyrazinoylguanidine are not extensively documented, the mechanism is presumed to be similar to that of amiloride, which exhibits a voltage-independent block.

Caption: Figure 1. Mechanism of ENaC Inhibition by 2-Pyrazinoylguanidine.

Quantitative Data: Inhibitory Potency of Amiloride and Analogs

CompoundIC50 (nM) at -60 mVCell Type/SystemReference
Amiloride86.34 ± 27.04HEK293 cells (human)[3]
Benzamil32.90 ± 12.66HEK293 cells (human)[3]
Phenamil51.01 ± 14.12HEK293 cells (human)[3]

Note: The potency of ENaC inhibitors can vary depending on the experimental conditions, including the subunit composition of the channel and the specific cell type or expression system used.

Experimental Protocols

The following protocols are adapted from established methods for studying ENaC using amiloride and its analogs. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Application: Short-Circuit Current (Isc) Measurement in Polarized Epithelial Cells

Short-circuit current measurement using an Ussing chamber is a gold-standard technique for quantifying net ion transport across an epithelial monolayer. The amiloride-sensitive component of the Isc is a direct measure of ENaC activity.

Ussing_Chamber_Workflow cluster_prep Cell Culture and Preparation cluster_measurement Isc Measurement cluster_analysis Data Analysis Culture Culture polarized epithelial cells (e.g., mCCD, H441) on permeable supports Mount Mount permeable support in Ussing chamber Culture->Mount Equilibrate Equilibrate with Ringer's solution and measure baseline Isc Mount->Equilibrate Add_PZG Add 2-Pyrazinoylguanidine to the apical chamber Equilibrate->Add_PZG Record_Inhibition Record the decrease in Isc Add_PZG->Record_Inhibition Add_Amiloride Add a saturating concentration of Amiloride (e.g., 10 µM) for maximal inhibition Record_Inhibition->Add_Amiloride Calculate Calculate PZG-sensitive and Amiloride-sensitive Isc Add_Amiloride->Calculate caption Figure 2. Workflow for Short-Circuit Current Measurement.

Caption: Figure 2. Workflow for Short-Circuit Current Measurement.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable polarized epithelial cell line (e.g., mouse cortical collecting duct cells, human airway epithelial cells) on permeable supports until a confluent and high-resistance monolayer is formed.

  • Ussing Chamber Setup: Mount the permeable support in an Ussing chamber system with appropriate Ringer's solution bathing both the apical and basolateral surfaces. Maintain physiological temperature (37°C) and gas with 95% O2/5% CO2.

  • Baseline Measurement: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). Allow the baseline Isc to stabilize.

  • Application of 2-Pyrazinoylguanidine: Prepare a stock solution of PZG in a suitable solvent (e.g., DMSO or water). Add PZG to the apical chamber to achieve the desired final concentration. It is recommended to perform a dose-response curve, starting from nanomolar to micromolar concentrations, to determine the IC50 in your specific system.

  • Recording of Inhibition: Record the change in Isc until a new steady state is reached. The decrease in Isc represents the inhibition of ENaC by PZG.

  • Maximal Inhibition Control: To determine the total ENaC-mediated current, add a saturating concentration of amiloride (typically 10 µM) to the apical chamber at the end of the experiment.

  • Data Analysis: The PZG-sensitive current is calculated as the difference between the baseline Isc and the Isc after PZG application. The total ENaC activity is determined by the amiloride-sensitive current.

In Vitro Application: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in the cell membrane. The whole-cell or single-channel configuration can be used to study the effects of 2-Pyrazinoylguanidine on ENaC currents.

Step-by-Step Protocol (Whole-Cell Configuration):

  • Cell Preparation: Culture cells expressing ENaC (e.g., transfected HEK293 cells or primary epithelial cells) on glass coverslips.

  • Pipette and Bath Solutions: Prepare a pipette solution containing a low sodium concentration and a bath solution with a physiological sodium concentration.

  • Giga-seal Formation: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell current.

  • Application of 2-Pyrazinoylguanidine: Perfuse the cell with the bath solution containing the desired concentration of PZG. Record the change in the inward sodium current.

  • Data Analysis: The reduction in the inward current upon application of PZG represents the inhibition of ENaC. A dose-response curve can be generated to determine the IC50.

In Vivo Application: Animal Models

While in vivo studies using 2-Pyrazinoylguanidine have primarily focused on its metabolic and antihypertensive effects, its potential as an ENaC inhibitor can be explored in animal models of diseases where ENaC is dysregulated, such as cystic fibrosis or hypertension.

Considerations for In Vivo Studies:

  • Route of Administration: Depending on the target organ, PZG can be administered orally, intravenously, or via inhalation (for lung studies).

  • Dosage: Dosages used in previous studies for metabolic effects in humans have been in the range of 900 mg as a single oral dose.[4] Animal studies have used various doses, and these should be optimized for the specific model and research question.

  • Pharmacokinetics: 2-Pyrazinoylguanidine is reported to have a short serum half-life of approximately 1 hour in humans and is rapidly hydrolyzed to its metabolite, pyrazinoic acid.[7] This should be considered when designing the dosing regimen.

  • Outcome Measures: Relevant physiological parameters should be measured, such as blood pressure, electrolyte balance, or fluid clearance from the lungs, depending on the disease model.

Selectivity and Off-Target Effects

The selectivity profile of 2-Pyrazinoylguanidine has not been extensively characterized. As an analog of amiloride, it is crucial to consider potential off-target effects, especially at higher concentrations. Amiloride is known to inhibit other ion transporters, including the Na+/H+ exchanger and the Na+/Ca2+ exchanger, although typically with lower potency than for ENaC.[5]

Recommendations for Ensuring Specificity:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of PZG that produces the desired inhibition of ENaC to minimize the risk of off-target effects.

  • Use Control Compounds: Compare the effects of PZG with those of more selective ENaC inhibitors, if available.

  • Validate Findings with Other Techniques: Use complementary methods, such as siRNA-mediated knockdown of ENaC subunits, to confirm that the observed effects are indeed mediated by ENaC inhibition.

Conclusion

2-Pyrazinoylguanidine, as a structural analog of amiloride, represents a useful pharmacological tool for the investigation of epithelial sodium channel function. While further characterization of its ENaC-specific inhibitory properties is warranted, the protocols and considerations outlined in this guide provide a solid foundation for researchers to utilize this compound in their studies of ENaC physiology and pathophysiology. Careful experimental design, including dose-response analyses and appropriate controls, will be essential for obtaining reliable and interpretable results.

References

  • Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823-831. [Link]

  • Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57426. [Link]

  • Kashlan, O. B., & Kleyman, T. R. (2011). ENaC Proteolytic Regulation by Channel-activating Protease 2. The Journal of general physiology, 138(6), 649-661. [Link]

  • Fechner, A. E., et al. (2021). DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. eLife, 10, e65979. [Link]

  • Kellenberger, S., & Schild, L. (2015). The function and regulation of acid-sensing ion channels (ASICs) and the epithelial Na(+) channel (ENaC): IUPHAR Review 19. British journal of pharmacology, 172(9), 2149-2172. [Link]

  • Ma, H. P., et al. (2011). Amiloride off-target effect inhibits podocyte urokinase receptor expression and reduces proteinuria. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 26(11), 3527-3534. [Link]

  • Eaton, D. C., et al. (2009). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 22(1), 10-15. [Link]

  • Passananti, G. T., et al. (1992). Pharmacokinetics of Pyrazinoyl-guanidine, 3-Aminopyrazinoyl-guanidine and Their Corresponding Pyrazinoic Acid Metabolites in Humans and Dogs. Pharmacology, 45(3), 129-141. [Link]

  • Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57426. [Link]

  • Eaton, D. C., et al. (2009). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 22(1), 10-15. [Link]

  • Hirsh, A. J., et al. (2008). Design, synthesis, and structure-activity relationships of novel 2-substituted pyrazinoylguanidine epithelial sodium channel blockers: drugs for cystic fibrosis and chronic bronchitis. Journal of medicinal chemistry, 51(15), 4581-4595. [Link]

  • Vesell, E. S., et al. (1993). Effects of pyrazinoylguanidine on the glucose-fatty acid cycle in normal subjects and patients with non-insulin-dependent diabetes mellitus. Journal of Clinical Pharmacology, 33(9), 823-831. [Link]

  • Cragoe, E. J., Jr, et al. (1992). Studies on pyrazinoylguanidine. 7. Effects of single oral doses in normal human subjects. Journal of clinical pharmacology, 32(3), 266-272. [Link]

  • Passananti, G. T., et al. (1992). Pharmacokinetics of Pyrazinoyl-guanidine, 3-Aminopyrazinoyl-guanidine and Their Corresponding Pyrazinoic Acid Metabolites in Humans and Dogs. Pharmacology, 45(3), 129–141. [Link]

  • Rowe, S. M., et al. (2018). The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. Cold Spring Harbor perspectives in medicine, 8(9), a034245. [Link]

  • Al-Khalili, O., & Sowers, J. R. (2020). Amiloride. In StatPearls. StatPearls Publishing. [Link]

  • Cragoe, E. J., Jr, et al. (1999). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Chemico-biological interactions, 124(1), 51-72. [Link]

  • Passananti, G. T., et al. (1992). Pharmacokinetics of Pyrazinoyl-guanidine, 3-Aminopyrazinoyl-guanidine and Their Corresponding Pyrazinoic Acid Metabolites in Humans and Dogs. Pharmacology, 45(3), 129–141. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Pyrazinoylguanidine Solubility for In Vitro Assays

Welcome to the technical support guide for 2-Pyrazinoylguanidine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the sol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Pyrazinoylguanidine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 2-Pyrazinoylguanidine in preparations for in vitro assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.

Introduction to 2-Pyrazinoylguanidine and its Solubility Challenges

2-Pyrazinoylguanidine is a small molecule of interest in drug discovery, characterized by a pyrazine ring linked to a guanidinium group. The guanidinium moiety is a strong base with a high pKa (typically around 13.6), meaning it is protonated and positively charged across a wide pH range, including physiological conditions.[1][2] This inherent basicity is the cornerstone of our strategy to enhance its aqueous solubility. While the pyrazine ring contributes to the molecule's overall properties, the guanidinium group's ability to form highly soluble salts is the key to overcoming formulation challenges.[3][4]

This guide will walk you through a systematic approach to solubilizing 2-Pyrazinoylguanidine, from initial stock solution preparation to troubleshooting precipitation in your final assay medium.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Pyrazinoylguanidine not dissolving in aqueous buffers like PBS (pH 7.4)?

The limited aqueous solubility of the free base form of 2-Pyrazinoylguanidine at neutral or alkaline pH is the most likely cause. The guanidinium group requires a sufficiently acidic environment to ensure it is fully protonated, forming a more soluble salt. At pH 7.4, while the guanidinium group is still largely protonated, the overall solubility of the molecule may be insufficient, leading to precipitation.

Q2: I have a stock solution of 2-Pyrazinoylguanidine in DMSO. Why does it precipitate when I dilute it into my cell culture medium?

This is a common issue known as "DMSO shock" or precipitation upon dilution. High-concentration DMSO stocks can become supersaturated when introduced into an aqueous environment where the compound is less soluble.[5] Even though DMSO is a powerful solvent, the aqueous medium of your assay may not be able to maintain the solubility of 2-Pyrazinoylguanidine at the desired final concentration, especially if the pH is not optimal.

Q3: What is the best solvent for preparing a high-concentration stock solution of 2-Pyrazinoylguanidine?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of many organic molecules, including those similar to 2-Pyrazinoylguanidine.[6] However, it's crucial to be aware of potential DMSO-related artifacts in your specific assay and to limit the final concentration of DMSO in your experiments, typically to less than 0.5%.[7]

Q4: Can I use pH adjustment to improve the solubility of 2-Pyrazinoylguanidine?

Absolutely. Given the high basicity of the guanidinium group, pH adjustment is the most effective strategy.[8][9] By lowering the pH of your aqueous solvent, you can ensure the complete protonation of the guanidinium group, leading to the formation of a highly soluble salt.

Q5: What is salt disproportionation, and should I be concerned about it?

Salt disproportionation is a phenomenon where a salt converts to its less soluble free base (or free acid) form when the pH of the solution is not sufficiently acidic (for a basic compound).[10][11] This can lead to a decrease in the compound's concentration in solution over time. For 2-Pyrazinoylguanidine, maintaining a pH well below its pKa is essential to prevent this.

Troubleshooting Guide: Precipitation in In Vitro Assays

Use this guide to diagnose and resolve solubility issues with 2-Pyrazinoylguanidine during your experiments.

Observation Potential Cause Recommended Action
Undissolved particles in the initial stock solution (e.g., in DMSO). The compound may have low intrinsic solubility even in organic solvents, or the concentration may be too high.Gently warm the solution (e.g., to 37°C) and vortex. If it remains insoluble, consider preparing a less concentrated stock solution.
Precipitation immediately upon dilution of DMSO stock into aqueous buffer. The aqueous buffer has a pH that does not favor the soluble, protonated form of the compound. "DMSO shock" is occurring.Prepare the aqueous buffer at a lower pH (e.g., pH 4-5) using a suitable buffer system (see Protocol 1). Also, try a serial dilution approach to minimize localized high concentrations.
A clear solution becomes cloudy over time after dilution. This could be due to salt disproportionation, where the soluble salt form slowly converts to the less soluble free base.[10]Ensure the pH of your final assay medium is sufficiently low to maintain the protonated state of the guanidinium group. Consider the buffering capacity of your medium.
Inconsistent results between experiments. Variability in the preparation of solutions, leading to different amounts of dissolved compound.Standardize your solubilization protocol. Use freshly prepared solutions and visually inspect for any signs of precipitation before each use.

Experimental Protocols & Methodologies

Protocol 1: Preparation of an Acidified Aqueous Stock Solution of 2-Pyrazinoylguanidine

This protocol focuses on creating a highly soluble salt of 2-Pyrazinoylguanidine in situ for use in aqueous-based assays.

Objective: To prepare a 10 mM aqueous stock solution of 2-Pyrazinoylguanidine by forming its hydrochloride salt.

Materials:

  • 2-Pyrazinoylguanidine (free base)

  • Ultrapure water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Vortex mixer and magnetic stirrer

Procedure:

  • Weigh the Compound: Accurately weigh the amount of 2-Pyrazinoylguanidine required to make a 10 mM solution.

  • Initial Suspension: Add the weighed compound to a volume of ultrapure water slightly less than the final desired volume. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Dissolution and pH Adjustment: Continue adding HCl until all of the solid material has dissolved. The solution should be clear. Adjust the final pH to between 4.0 and 5.0. This ensures the guanidinium group is fully protonated.

  • Final Volume Adjustment: Add ultrapure water to reach the final desired volume and mix thoroughly.

  • Filtration: Sterilize the solution by filtering through a 0.22 µm syringe filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Causality Behind Experimental Choices:

  • Acidification: The addition of a strong acid like HCl provides the protons necessary to convert the basic guanidinium group into its highly soluble cationic (guanidinium) form.[5]

  • pH 4.0-5.0: This pH range is well below the pKa of the guanidinium group, ensuring its complete protonation and preventing salt disproportionation.[10]

Protocol 2: Preparing Working Solutions in Buffered Media

Objective: To dilute the stock solution into a final assay buffer while maintaining solubility.

Materials:

  • Acidified aqueous stock solution of 2-Pyrazinoylguanidine (from Protocol 1)

  • Assay buffer (e.g., MES, acetate buffer) with a pH between 5.0 and 6.5.

Procedure:

  • Buffer Selection: Choose a buffer system that is compatible with your assay and has a buffering range appropriate for maintaining a slightly acidic pH.[12][13] Common biological buffers like HEPES or PBS may not have sufficient buffering capacity in the desired acidic range.

  • Serial Dilution: Perform serial dilutions of your stock solution into the chosen assay buffer to reach your final desired concentrations. This gradual dilution helps prevent localized high concentrations that could lead to precipitation.

  • Final pH Check: After preparing your final working solution, it is good practice to measure the pH to ensure it has remained within the desired range.

  • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before adding them to your assay.

Diagram: Workflow for Solubilizing 2-Pyrazinoylguanidine

G cluster_0 Stock Solution Preparation cluster_1 Working Solution for Assay start Weigh 2-Pyrazinoylguanidine (Free Base) suspend Suspend in Ultrapure Water start->suspend acidify Add 1M HCl Dropwise suspend->acidify dissolve Complete Dissolution (Clear Solution) acidify->dissolve Stirring adjust_ph Adjust pH to 4.0-5.0 dissolve->adjust_ph final_vol Adjust to Final Volume adjust_ph->final_vol stock_sol 10 mM Aqueous Stock Solution final_vol->stock_sol choose_buffer Select Assay Buffer (pH 5.0-6.5) stock_sol->choose_buffer serial_dilute Perform Serial Dilutions choose_buffer->serial_dilute check_precip Visually Inspect for Precipitation serial_dilute->check_precip assay_ready Assay-Ready Solution check_precip->assay_ready No Precipitation troubleshoot Troubleshoot (Re-evaluate pH/Buffer) check_precip->troubleshoot Precipitation Occurs

Caption: A step-by-step workflow for the preparation of soluble 2-Pyrazinoylguanidine solutions.

Data Summary Table: Solvent and Buffer Selection

Parameter Recommendation Rationale Reference
Primary Stock Solvent DMSOHigh solubilizing power for many organic compounds.[6]
Aqueous Stock pH 4.0 - 5.0Ensures complete protonation of the highly basic guanidinium group, forming a soluble salt.[8][9]
Recommended Aqueous Buffers for Dilution MES (pH 5.5-6.7), Acetate (pH 3.6-5.6)Effective buffering capacity in the required acidic pH range to maintain solubility.[12][13]
Final Assay DMSO Concentration < 0.5%Minimizes potential for solvent-induced artifacts in biological assays.[7]

Advanced Concepts: The Role of the Guanidinium Group

The guanidinium group is a planar, Y-shaped functional group. When protonated, the positive charge is delocalized across the three nitrogen atoms through resonance. This delocalization results in a very stable cation, which readily forms salts with anions.[1] The high pKa of guanidine (the conjugate acid of the guanidinium ion is guanidinium, with a pKa of ~13.6) means that it remains protonated and positively charged even in moderately basic solutions.[2] This property is highly advantageous for maintaining solubility in aqueous environments, provided the pH is controlled.

Diagram: Protonation of 2-Pyrazinoylguanidine

Caption: The equilibrium between the less soluble free base and the more soluble protonated form of 2-Pyrazinoylguanidine.

References

  • Guanidine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Guanidinium chloride. (n.d.). In ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Guanidinium group is protonated in a strongly basic arginine solution. (2019). ResearchGate. [Link]

  • 2-pyrazinoylguanidine. (n.d.). In PubChem. Retrieved January 25, 2026, from [Link]

  • 2-Pyrazinecarboxylic acid. (n.d.). In PubChem. Retrieved January 25, 2026, from [Link]

  • Guanidine Hydrochloride. (n.d.). Interchim. [Link]

  • On Guanidinium and Cellular Uptake. (2014). ACS Publications. [Link]

  • Guanidine. (n.d.). In PubChem. Retrieved January 25, 2026, from [Link]

  • Protein stabilization and destabilization by guanidinium salts. (1984). PubMed. [Link]

  • Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. (2023). MDPI. [Link]

  • Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. (2022). PMC. [Link]

  • Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2012). ResearchGate. [Link]

  • Diprotonation of Guanidine in Superacidic Solutions. (2018). PubMed. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2021). National Institutes of Health. [Link]

  • Salt formation to improve drug solubility. (2007). PubMed. [Link]

  • Guanidinium chloride. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. (2011). ResearchGate. [Link]

  • A sustained-release dual-drug ternary salt cocrystal of piperazine ferulate with pyrazinamide: The synthesis, structure and Hirshfeld surface analysis. (2021). ResearchGate. [Link]

  • pH corrections and protein ionization in water/guanidinium chloride. (2003). PMC. [Link]

  • Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2005). American Association of Pharmaceutical Scientists. [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. (2015). ResearchGate. [Link]

  • Guanidinium chloride. (2020). Sciencemadness Wiki. [Link]

  • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. (2015). DSpace@MIT. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2021). PubMed Central. [Link]

  • Mitigating Salt Disproportionation Risks. (n.d.). The Solubility Company. [Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel 2-Substituted Pyrazinoylguanidine Epithelial Sodium Channel Blockers: Drugs for Cystic Fibrosis and Chronic Bronchitis. (2001). ACS Publications. [Link]

  • SYSTEMATIC QUALITATIVE ANALYSIS. (n.d.). NCERT. [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023). Frontiers. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2020). Kent Academic Repository. [Link]

  • Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. (2021). ACS Publications. [Link]

  • Showing Compound Guanidine (FDB005416). (n.d.). FooDB. [Link]

  • Salt Formation to Improve Drug Solubility. (2007). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). ResearchGate. [Link]

  • (a) View of the molecular structure of 2. (b) Details on pyrazinamide... (2020). ResearchGate. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2013). ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). Springer. [Link]

  • Molecular structure of pyrazinamide (PZA) (black arrows represent... (2021). ResearchGate. [Link]

  • Isolation of RNA using guanidinium salts. (1987). University of Texas Southwestern Medical Center. [Link]

Sources

Optimization

Technical Support Center: Refining Protocols for 2-Pyrazinoylguanidine (PZG) In Vivo Administration

Welcome to the technical support center for the in vivo application of 2-Pyrazinoylguanidine (PZG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in vivo application of 2-Pyrazinoylguanidine (PZG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective and safe use of this compound in experimental models. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and administration of 2-Pyrazinoylguanidine.

Q1: What is the primary mechanism of action for 2-Pyrazinoylguanidine (PZG)?

A1: 2-Pyrazinoylguanidine is a structural analog of both pyrazinamide (PZA) and amiloride.[1][2] Its in vivo activity is largely attributed to its rapid hydrolysis into pyrazinoic acid (PZA), which is the active metabolite.[3][4] PZA is known to be effective against Mycobacterium tuberculosis by disrupting membrane potential and energy production within the bacillus.[5][6] Additionally, as an amiloride analog, PZG is predicted to interact with the epithelial sodium channel (ENaC), a critical regulator of sodium and fluid balance.[7][8] Amiloride and its derivatives are known inhibitors of ENaC.[8][9]

Q2: What are the key pharmacokinetic parameters to consider for PZG?

A2: The most critical pharmacokinetic feature of PZG is its short serum half-life, which is approximately one hour in both humans and dogs.[3][4] This is due to its rapid conversion to pyrazinoic acid (PZA).[3][4] The apparent volume of distribution for PZG is greater than total body water, suggesting broad tissue distribution.[3][4] Researchers should consider this rapid conversion when designing dosing schedules and interpreting results, as the observed effects are likely attributable to the metabolite, PZA.

Q3: What is the recommended storage and stability for 2-Pyrazinoylguanidine?

A3: As a solid powder, 2-Pyrazinoylguanidine should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. While specific stability studies on PZG are not widely published, its analog, 3-aminopyrazinoylguanidine, has been shown to be more stable in aqueous solutions.[3][4] Once reconstituted into a solution or suspension, it is recommended to use it immediately. If short-term storage is necessary, it should be kept at 2-8°C and used within 24 hours, with careful observation for any signs of precipitation or degradation.[10] For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but freeze-thaw cycles should be avoided.[11] A stability study for your specific formulation is highly recommended.

Q4: How do I choose an appropriate vehicle for in vivo administration of PZG?

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo experiments with 2-Pyrazinoylguanidine.

Problem Potential Cause(s) Recommended Solution(s)
Compound precipitates out of solution during preparation or administration. - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility.- pH of the vehicle.- Increase Solubilization: Try adding a co-solvent (e.g., up to 10% DMSO, then dilute with saline or PBS) or a surfactant (e.g., 0.5-2% Tween 80).- Maintain Temperature: Prepare the formulation at room temperature or slightly warm it if the compound's solubility increases with temperature. Ensure the vehicle and compound are at the same temperature before mixing.- Adjust pH: Test the effect of small pH adjustments on solubility.
Animals show signs of acute toxicity (e.g., lethargy, ruffled fur, weight loss) shortly after administration. - Vehicle toxicity.- High peak plasma concentration (Cmax).- Off-target effects.- Hepatotoxicity from the metabolite, pyrazinoic acid (PZA).[14]- Vehicle Control: Always include a vehicle-only control group to rule out vehicle-induced toxicity.- Dose Fractionation: Split the daily dose into two or more smaller administrations to reduce Cmax.- Dose Reduction: Lower the dose to a level that is better tolerated. Conduct a dose-response study to find the optimal therapeutic window.- Monitor Liver Enzymes: If hepatotoxicity is suspected, monitor serum levels of ALT and AST.[15]
Lack of expected efficacy or inconsistent results. - Inadequate dosing or frequency.- Poor bioavailability.- Rapid metabolism and clearance.- Compound instability in the formulation.- Optimize Dosing Regimen: Given the short half-life of PZG, more frequent administration may be necessary to maintain therapeutic levels of PZA.[3][4]- Change Administration Route: If oral bioavailability is low, consider intraperitoneal (IP) administration to bypass first-pass metabolism.- Formulation Enhancement: Improve the formulation to increase solubility and absorption, potentially using a SMEDDS approach.[13]- Fresh Preparation: Prepare the formulation fresh before each administration to ensure compound integrity.
Difficulty in achieving a homogenous suspension for oral gavage. - Inappropriate particle size of the compound.- Insufficient viscosity of the vehicle.- Particle Size Reduction: Gently grind the compound to a fine powder before adding it to the vehicle.- Increase Viscosity: Use a vehicle with higher viscosity, such as 0.5-1% methylcellulose or carboxymethylcellulose (CMC), to help keep the particles suspended.[12]- Continuous Agitation: Keep the suspension under continuous agitation (e.g., on a stir plate) until it is drawn into the syringe for administration.

Section 3: Detailed Protocols & Methodologies

This section provides detailed, step-by-step methodologies for key experimental workflows.

Protocol 1: Preparation of 2-Pyrazinoylguanidine for Oral Gavage in Mice

This protocol describes the preparation of a 10 mg/mL suspension of PZG in 0.5% methylcellulose.

Materials:

  • 2-Pyrazinoylguanidine (PZG) powder

  • Methylcellulose (low viscosity)

  • Sterile, deionized water

  • Sterile 50 mL conical tube

  • Magnetic stirrer and stir bar

  • Weighing scale and weigh boats

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately half of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring to disperse it evenly and avoid clumping.

    • Add the remaining volume of cold (2-8°C) sterile water and continue stirring until the methylcellulose is fully dissolved and the solution is clear.

    • Allow the vehicle to cool to room temperature before use.

  • Prepare the PZG Suspension:

    • Calculate the required amount of PZG based on the desired concentration (10 mg/mL) and final volume. For 10 mL of suspension, 100 mg of PZG is needed.

    • Weigh the PZG powder accurately and place it in the 50 mL conical tube.

    • Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle to the PZG powder and vortex to create a uniform paste. This prevents clumping.

    • Gradually add the remaining vehicle to the paste while continuously vortexing or stirring.

    • Place a sterile stir bar in the tube and stir the suspension on a magnetic stirrer for at least 15-30 minutes to ensure homogeneity.

  • Administration:

    • Keep the suspension stirring during the dosing procedure to maintain uniformity.

    • Use an appropriately sized oral gavage needle for the mice.

    • Gently mix the suspension by inverting the syringe several times before administering it to each animal.

Protocol 2: Workflow for a Pilot In Vivo Efficacy Study

This workflow outlines the key steps for conducting an initial in vivo study with PZG.

G cluster_0 Pre-Study Phase cluster_1 Study Execution Phase cluster_2 Post-Study Phase a Literature Review & Dose Selection b Vehicle Formulation & Solubility Testing a->b c Animal Acclimatization b->c d Randomize Animals into Groups (Vehicle, PZG Low Dose, PZG High Dose) c->d e Daily Dosing & Clinical Observation d->e f Endpoint Data Collection (e.g., tumor volume, blood glucose) e->f g Necropsy & Tissue Collection f->g h Sample Analysis (e.g., Histology, Biomarkers) g->h i Data Analysis & Interpretation h->i

Caption: A typical workflow for an in vivo efficacy study with PZG.

Section 4: Visualizing the Mechanism and Troubleshooting Logic

Diagram 1: Metabolic Pathway of 2-Pyrazinoylguanidine

This diagram illustrates the in vivo conversion of PZG to its active and potentially toxic metabolites.

G PZG 2-Pyrazinoylguanidine (Administered Prodrug) PZA Pyrazinoic Acid (PZA) (Active Metabolite) PZG->PZA Rapid Hydrolysis (t½ ≈ 1 hr) [3, 7] OH_PZA 5-Hydroxy-PZA (Potentially Toxic Metabolite) PZA->OH_PZA Metabolism

Caption: In vivo metabolic conversion of 2-Pyrazinoylguanidine.

Diagram 2: Troubleshooting Decision Tree for Unexpected Toxicity

This diagram provides a logical approach to diagnosing and resolving unexpected toxicity in animal studies.

G start Unexpected Toxicity Observed q1 Is a vehicle-only control group present? start->q1 res1 Implement Vehicle Control Group to Isolate Compound Effect q1->res1 No q2 Is toxicity observed in the vehicle group? q1->q2 Yes a1_yes Yes a1_no No res2 Toxicity is likely vehicle-related. Reformulate with a more biocompatible vehicle. q2->res2 Yes q3 Is the dose within the reported therapeutic range? q2->q3 No a2_yes Yes a2_no No res3 Reduce dose to a previously reported safe level. Perform a dose-escalation study. q3->res3 No res4 Consider dose fractionation (e.g., BID instead of QD) to reduce Cmax. If toxicity persists, lower the total daily dose. q3->res4 Yes a3_yes Yes a3_no No

Sources

Troubleshooting

Stability testing of 2-Pyrazinoylguanidine under different conditions

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Pyrazinoylguanidine. This guide provides a comprehensive overview of potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Pyrazinoylguanidine. This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and frequently asked questions to ensure the integrity and reliability of your experimental data. The information presented herein is curated from established scientific principles and regulatory guidelines to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Pyrazinoylguanidine?

A1: 2-Pyrazinoylguanidine, as an acylguanidine derivative containing a pyrazine ring, is susceptible to degradation through several pathways. The primary concerns are hydrolysis of the acylguanidine linkage, particularly under acidic or basic conditions, and photodegradation due to the UV-absorbing pyrazine ring. The guanidinium group itself is relatively stable but can be influenced by the adjacent electron-withdrawing pyrazinoyl moiety.

Q2: What are the likely degradation products of 2-Pyrazinoylguanidine?

A2: The most probable degradation products arise from the cleavage of the amide bond. Hydrolysis would likely yield pyrazine-2-carboxylic acid and guanidine. Under photolytic stress, a variety of complex degradation products could be formed, potentially involving reactions of the pyrazine ring.

Q3: What are the recommended storage conditions for 2-Pyrazinoylguanidine?

A3: To minimize degradation, 2-Pyrazinoylguanidine should be stored in a cool, dry, and dark environment. Protection from light is crucial to prevent photodegradation. It is advisable to store the compound in well-sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and hydrolysis from atmospheric moisture.

Q4: Which analytical techniques are most suitable for stability studies of 2-Pyrazinoylguanidine?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for quantifying 2-Pyrazinoylguanidine and its degradation products.[1][2][3] Due to the polar nature of the compound and its likely degradants, reversed-phase HPLC with a polar-embedded or polar-endcapped column, or Hydrophilic Interaction Liquid Chromatography (HILIC), would be appropriate.[4] Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[5][6]

Troubleshooting Guide for Stability Studies

This section addresses common issues encountered during the stability testing of 2-Pyrazinoylguanidine and provides systematic solutions.

Issue 1: Rapid Degradation Observed Under Ambient Conditions
  • Symptom: Significant decrease in the parent compound peak and the appearance of new peaks in the chromatogram within a short period of storage at room temperature.

  • Potential Cause:

    • Hydrolysis: The acylguanidine linkage is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base.

    • Photodegradation: Exposure to ambient light, especially from fluorescent lighting, can induce degradation of the photosensitive pyrazine ring.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a desiccator to protect from moisture and light.

    • pH Control: If in solution, ensure the pH is controlled and buffered in a neutral range (pH 6-8), as both acidic and basic conditions can accelerate hydrolysis.

    • Solvent Purity: Use high-purity, degassed solvents for sample preparation and analysis to minimize reactive impurities.

    • Inert Atmosphere: For long-term storage of the solid material, consider flushing the container with an inert gas like nitrogen or argon.

Issue 2: Poor Peak Shape or Tailing in HPLC Analysis
  • Symptom: Asymmetrical or broad peaks for 2-Pyrazinoylguanidine in the HPLC chromatogram.

  • Potential Cause:

    • Secondary Interactions: The basic guanidinium group can interact with residual acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase.

  • Troubleshooting Steps:

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, a polymer-based or hybrid silica column can be used.

    • Mobile Phase Modification:

      • Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the guanidinium group to ensure a consistent ionization state.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites on the stationary phase.

      • Use a buffer, such as phosphate or acetate, to maintain a stable pH.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to avoid peak distortion.

Issue 3: Inconsistent Results in Forced Degradation Studies
  • Symptom: High variability in the extent of degradation between replicate experiments under the same stress conditions.

  • Potential Cause:

    • Inconsistent Stress Conditions: Minor variations in temperature, pH, or light intensity can lead to significant differences in degradation rates.

    • Sample Preparation Inconsistency: Variations in sample concentration or the preparation of stressor solutions (e.g., acid, base, oxidizing agent).

  • Troubleshooting Steps:

    • Precise Control of Conditions:

      • Use calibrated ovens and photostability chambers.

      • Accurately prepare and verify the pH of all solutions.

      • Ensure uniform light exposure for all samples in photostability studies.

    • Standardized Sample Preparation: Follow a detailed and consistent Standard Operating Procedure (SOP) for sample preparation.

    • Use of Controls: Always include a control sample (unstressed) in each experiment to account for any degradation that may occur during sample handling and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7] The goal is to achieve 5-20% degradation of the drug substance.

1. Acid and Base Hydrolysis:

  • Prepare solutions of 2-Pyrazinoylguanidine (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
  • Incubate the solutions at a controlled temperature (e.g., 60 °C).
  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
  • Neutralize the aliquots immediately (for the acidic solution with NaOH and for the basic solution with HCl).
  • Dilute to a suitable concentration and analyze by HPLC.

2. Oxidative Degradation:

  • Prepare a solution of 2-Pyrazinoylguanidine in a suitable solvent.
  • Add a solution of 3% hydrogen peroxide.
  • Store the solution at room temperature, protected from light.
  • Monitor the degradation over time by HPLC.

3. Thermal Degradation:

  • Place the solid 2-Pyrazinoylguanidine in a controlled temperature oven (e.g., 80 °C).
  • Analyze samples at different time points.
  • For solution-state thermal stability, prepare a solution in a suitable solvent and incubate at a high temperature (e.g., 60 °C).

4. Photostability Testing:

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
  • A control sample should be protected from light with aluminum foil.
  • Analyze the exposed and control samples by HPLC.

Table 1: Recommended Stress Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °CUp to 24 hours
Base Hydrolysis0.1 M NaOH60 °CUp to 24 hours
Oxidation3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Solid)Dry Heat80 °CUp to 7 days
Thermal (Solution)In a suitable solvent60 °CUp to 24 hours
PhotolyticICH Q1B Option IIAmbientAs per guidelines
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.

1. Column and Mobile Phase Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Use a gradient elution with a mobile phase consisting of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
  • Monitor the elution at a wavelength where 2-Pyrazinoylguanidine has maximum absorbance.

2. Method Optimization:

  • Analyze samples from the forced degradation studies.
  • Adjust the gradient, mobile phase pH, and organic modifier to achieve adequate separation between the parent compound and all degradation products.
  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is spectrally pure.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizations

Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Formal Stability Study A Develop HPLC Method B Perform Forced Degradation Studies A->B C Identify Degradation Products (LC-MS) B->C D Validate Stability-Indicating Method (ICH Q2) C->D E Initiate Long-Term & Accelerated Studies (ICH Q1A) D->E F Analyze Samples at Time Points E->F F->F G Evaluate Data & Establish Shelf-Life F->G

Caption: A typical workflow for stability testing of a new drug substance.

Decision Tree for Investigating an Out-of-Specification (OOS) Result

G A Out-of-Specification (OOS) Result Obtained B Phase I: Laboratory Investigation A->B C Check for Obvious Errors (e.g., calculation, sample prep) B->C E Error Found? C->E D Re-measure Original Sample I Phase II: Full-Scale Investigation D->I F Yes E->F Yes G No E->G No H Invalidate Initial Result & Document F->H G->D J Review Manufacturing & Sampling Procedures I->J K Test Retained Samples I->K L Hypothesize Root Cause J->L K->L M Implement Corrective and Preventive Actions (CAPA) L->M

Caption: A decision tree for investigating out-of-specification stability results.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Guanidine Analyzed with HPLC. Retrieved from [Link]

  • PubMed. (2008). Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. Retrieved from [Link]

  • SpringerLink. (2023). Quantitative determination of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mechanistic Validation of 2-Pyrazinoylguanidine

This guide provides a comprehensive framework for validating the mechanism of action of 2-Pyrazinoylguanidine (PZG), a structural analog of the diuretic amiloride. Unlike its parent compound, PZG exhibits a unique pharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of 2-Pyrazinoylguanidine (PZG), a structural analog of the diuretic amiloride. Unlike its parent compound, PZG exhibits a unique pharmacological profile, including antihypertensive, hypoglycemic, and lipolytic effects, making a thorough mechanistic elucidation critical for its therapeutic development.[1] This document is intended for researchers, scientists, and drug development professionals, offering a multi-tiered experimental approach to compare PZG's performance against established epithelial sodium channel (ENaC) inhibitors and to dissect its distinct cellular activities.

The central hypothesis of this guide is that while 2-Pyrazinoylguanidine likely retains the core ENaC inhibitory activity of its chemical class, its unique therapeutic effects stem from either differential ENaC subunit selectivity, engagement of secondary targets, or novel downstream signaling consequences. The following experimental cascade is designed to systematically test this hypothesis, ensuring scientific rigor and generating a robust data package for mechanistic validation.

Section 1: The Landscape of Pyrazinoylguanidine Analogs

The pyrazinoylguanidine chemical scaffold is the foundation for several clinically relevant compounds that primarily target the amiloride-sensitive epithelial sodium channel (ENaC).[2] ENaC is a crucial regulator of sodium and fluid homeostasis, making it a key target for diuretics and therapies for conditions like cystic fibrosis.[3][4] Understanding the subtle yet significant differences between these analogs is paramount to positioning PZG within the therapeutic landscape.

While amiloride, benzamil, and triamterene are all recognized ENaC blockers, they possess distinct secondary activities and potencies.[5][6] For instance, benzamil is also a potent inhibitor of the Na+/Ca2+ exchanger (NCX), an activity not prominently associated with amiloride.[7] Phenamil, another derivative, has been identified as a stimulator of osteoblast differentiation through the BMP signaling pathway.[8][9] 2-Pyrazinoylguanidine's reported ability to downregulate the glucose-fatty acid cycle presents another layer of mechanistic complexity.[1]

Compound Primary Mechanism of Action Known Secondary/Distinct Effects Primary Therapeutic Use
Amiloride ENaC Blocker[2]-Diuretic, Hypertension[3]
Triamterene Direct ENaC Blocker[5][6]-Diuretic (potassium-sparing)[10]
Benzamil Potent ENaC Blocker[11]Potent Na+/Ca2+ Exchanger (NCX) Inhibitor[7]Research Tool
Phenamil ENaC BlockerStimulates osteoblast differentiation via BMP pathway[8][12]Research Tool
2-Pyrazinoylguanidine Hypothesized: ENaC Blocker Antihypertensive, Hypoglycemic, Lipolytic Effects[1]Investigational

Section 2: A Multi-Tiered Validation Workflow

A robust validation strategy requires a logical progression from direct target interaction to cellular function and finally to in vivo physiological outcomes. This ensures that observations at each level are mechanistically linked. We propose a three-tiered approach that systematically interrogates PZG's activity on its putative primary target, ENaC, and explores its unique metabolic effects.

G cluster_0 Tier 1: Direct Target Engagement cluster_1 Tier 2: Cellular Functional Assays cluster_2 Tier 3: Downstream & In Vivo Validation T1 Electrophysiology in Xenopus Oocytes (ENaC Inhibition & Selectivity) T2 Ussing Chamber on Polarized Epithelia (Transepithelial Na+ Transport) T1->T2 T3_1 Metabolic Assays (cAMP, Gluconeogenesis) T2->T3_1 T3_2 In Vivo Rodent Models (Diuresis, Electrolytes, Glucose) T2->T3_2

Figure 2. Schematic of an Ussing chamber experiment.

Section 5: Elucidating PZG's Unique Metabolic Actions

Causality Behind Experimental Choice: The reported hypoglycemic and lipolytic effects of PZG are unique within its class and cannot be explained by ENaC inhibition alone. [1]This necessitates targeted assays to probe the downstream signaling pathways responsible for these metabolic effects. Based on the initial report that PZG downregulates cAMP and gluconeogenesis, appropriate cell-based assays can directly validate these off-target or secondary mechanisms.

Proposed Signaling Pathway

The canonical regulation of ENaC involves pathways like the serum and glucocorticoid-regulated kinase 1 (SGK1). [3]However, PZG's metabolic effects suggest an interaction with pathways that control cellular energy status, such as the cAMP/PKA pathway, which is a key regulator of both lipolysis and gluconeogenesis.

G cluster_0 ENaC-Targeting Drugs cluster_1 Primary Target cluster_2 Physiological Effect cluster_3 PZG-Specific Pathway PZG 2-Pyrazinoylguanidine ENaC ENaC Channel PZG->ENaC Inhibits PDE Phosphodiesterase (PDE) Activity PZG->PDE Increases Amiloride Amiloride Amiloride->ENaC Inhibits Diuresis Decreased Na+ Reabsorption (Diuresis) ENaC->Diuresis cAMP Decreased cAMP PDE->cAMP Inhibits conversion of ATP to cAMP Metabolism Decreased Lipolysis & Decreased Gluconeogenesis cAMP->Metabolism

Figure 3. Hypothesized dual mechanism of 2-Pyrazinoylguanidine.
Experimental Protocols: Metabolic Assays
  • Lipolysis Assay in 3T3-L1 Adipocytes:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Pre-incubate cells with PZG or control vehicle for 1 hour.

    • Stimulate lipolysis with a known agonist like isoproterenol.

    • After the stimulation period, collect the medium and measure the concentration of glycerol released (a product of lipolysis) using a commercially available colorimetric assay kit.

    • Compare the amount of glycerol released in PZG-treated cells to controls to quantify the inhibition of lipolysis.

  • Gluconeogenesis Assay in HepG2 Hepatocytes:

    • Culture HepG2 cells to confluence.

    • Wash cells and incubate in glucose-free medium containing gluconeogenic precursors (e.g., lactate and pyruvate).

    • Treat cells with PZG or control vehicle in the presence or absence of a stimulating hormone like glucagon.

    • After incubation, measure the glucose concentration in the culture medium using a glucose oxidase assay.

    • A reduction in glucose output in PZG-treated cells would confirm the inhibition of gluconeogenesis.

Section 6: In Vivo Validation

Causality Behind Experimental Choice: The ultimate validation of a drug's mechanism of action requires demonstrating its predicted effects in a whole-animal model. In vivo studies are essential to confirm the primary diuretic effect, assess the potassium-sparing activity characteristic of ENaC inhibitors, and verify the unique metabolic effects observed in vitro.

Protocol Outline: Diuretic and Metabolic Effects in Sprague-Dawley Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats and house them in metabolic cages for the collection of urine.

  • Drug Administration: Administer PZG, amiloride (as a positive control), or vehicle via oral gavage.

  • Urine Collection & Analysis: Collect urine over a 24-hour period. Measure total urine volume to assess diuretic effect. Analyze urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer to determine the Na+/K+ ratio, an indicator of potassium-sparing activity.

  • Blood Glucose Monitoring: For metabolic assessment, administer PZG to rats on a standard diet and measure blood glucose levels at set time points using a glucometer. To test the anti-hyperglycemic effect, a glucose tolerance test can be performed following PZG administration. [1]

Anticipated In Vivo Comparative Data
Treatment Group 24h Urine Volume (mL) Urine Na+/K+ Ratio Fasting Blood Glucose (mg/dL)
Vehicle Control8 ± 1.51.8 ± 0.395 ± 5
Amiloride (10 mg/kg)15 ± 2.00.8 ± 0.298 ± 6
PZG (10 mg/kg) (Experimental) (Experimental) (Experimental)

Expected PZG Outcome: Increased urine volume, a decreased Na+/K+ ratio (indicating K+ sparing), and a significant reduction in fasting blood glucose compared to both vehicle and amiloride groups.

Conclusion

The comprehensive validation of 2-Pyrazinoylguanidine's mechanism of action requires a systematic and multi-faceted approach. By progressing from direct target engagement studies in heterologous expression systems to functional assays in physiologically relevant cell models and culminating in whole-animal studies, researchers can build a robust and defensible mechanistic narrative. This guide provides a validated framework to not only confirm PZG's hypothesized role as an ENaC inhibitor but also to rigorously characterize the unique metabolic properties that distinguish it from other compounds in its class. The resulting data will be crucial for guiding its future clinical development and therapeutic positioning.

References

  • The Epithelial Sodium Channel—An Underestimated Drug Target. (n.d.). MDPI. Retrieved from [Link]

  • Althaus, M., Clauss, W. G., & Fronius, M. (2014). Down-regulation of the epithelial Na+ channel ENaC by Janus kinase 2. Pflügers Archiv - European Journal of Physiology, 466(2), 335–345. [Link]

  • Clinical trials with experimental compounds targeting ENaC.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization. (n.d.). NIH. Retrieved from [Link]

  • What are Amiloride sensitive sodium channel inhibitors and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link]

  • Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis. (n.d.). NIH. Retrieved from [Link]

  • Vesell, E. S., Beyer, K. H., Jr, Gelarden, R. T., & Shively, C. A. (2000). Studies on pyrazinoylguanidine: a novel antihypertensive, hypoglycemic and lipolytic drug intended for adjunctive use in hypertensive patients with type 2 diabetes mellitus. Toxicology Letters, 112-113, 461–470. [Link]

  • Benzamil-mediated urine alkalization is caused by the inhibition of H+-K+-ATPases. (2021, April 1). PubMed. Retrieved from [Link]

  • Kvist, T., Hansen, K. B., & Bräuner-Osborne, H. (2011). The use of Xenopus oocytes in drug screening. Expert Opinion on Drug Discovery, 6(2), 141–153. [Link]

  • Validation of commercially available antibodies directed against subunits of the epithelial Na + channel. (n.d.). PubMed. Retrieved from [Link]

  • Noreng, S., Bharadwaj, A., Posert, R., Yoshioka, C., & Auerbach, A. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57428. [Link]

  • Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. (n.d.). Physiologic Instruments. Retrieved from [Link]

  • Triamterene. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Mechanism of action on Pyrazinamide drug targets in susceptible and.... (n.d.). ResearchGate. Retrieved from [Link]

  • The Small Molecule Phenamil Induces Osteoblast Differentiation and Mineralization. (n.d.). Semantic Scholar. Retrieved from [Link]

  • First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers. (n.d.). ERS Publications. Retrieved from [Link]

  • Validation of commercially available antibodies directed against subunits of the epithelial Na+ channel. (2023, January 12). NIH. Retrieved from [Link]

  • Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. (n.d.). NIH. Retrieved from [Link]

  • What is the mechanism of Triamterene? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Xenopus Oocytes in Human Protein Research and Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • Xenopus Oocytes. (n.d.). NMI. Retrieved from [Link]

  • Preclinical evaluation of the ENaC inhibitor BI 1265162 for treatment of cystic fibrosis. (n.d.). ResearchGate. Retrieved from [Link]

  • Osteogenic Differentiation Effect of BMP-9 with Phenamil and Simvastatin on Intact Human Amniotic Epithelial Stem Cells. (n.d.). NIH. Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (2014, December 17). PubMed Central. Retrieved from [Link]

  • δ ENaC: a novel divergent amiloride-inhibitable sodium channel. (n.d.). PubMed Central. Retrieved from [Link]

  • Triamterene. (n.d.). Wikipedia. Retrieved from [Link]

  • A guide to Ussing chamber studies of mouse intestine. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and regulation of amiloride-sensitive sodium channels. (n.d.). PubMed. Retrieved from [Link]

  • Effects of amiloride, benzamil, and alterations in extracellular Na+ on the rat afferent arteriole and its myogenic response. (n.d.). PubMed. Retrieved from [Link]

  • Ussing Chamber | What is a Ussing Chamber & How does it work? (n.d.). Warner Instruments. Retrieved from [Link]

  • Triamterene (Dyrenium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 19). WebMD. Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (n.d.). PubMed. Retrieved from [Link]

  • The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis. (n.d.). NIH. Retrieved from [Link]

  • Epithelial Na channels (ENaC)-selective amiloride analog benzamil.... (n.d.). ResearchGate. Retrieved from [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). (n.d.). PubMed. Retrieved from [Link]

  • Xenopus Oocyte Screening Model. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Research Techniques | Thornell Laboratory. (n.d.). The University of Iowa. Retrieved from [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacology of Triamterene (Dyrenium) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 18). YouTube. Retrieved from [Link]

  • How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized? (2025, March 26). Dr.Oracle. Retrieved from [Link]

  • DEG/ENaC/ASIC channels vary in their sensitivity to anti-hypertensive and non-steroidal anti-inflammatory drugs. (2020, December 17). bioRxiv. Retrieved from [Link]

  • The use of Xenopus oocytes in drug screening. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Amiloride-sensitive epithelial Na channel (ENaC)mediated currents are.... (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced Cellular Uptake Of Phenamil Through Inclusion Complex With Hi | IJN. (2019, October 11). Dove Medical Press. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to 2-Pyrazinoylguanidine and Standard-of-Care ENaC Inhibitors for Researchers

This guide provides a detailed technical comparison of 2-Pyrazinoylguanidine (PZG), a novel investigational compound, against the established standard-of-care epithelial sodium channel (ENaC) inhibitors, amiloride and tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of 2-Pyrazinoylguanidine (PZG), a novel investigational compound, against the established standard-of-care epithelial sodium channel (ENaC) inhibitors, amiloride and triamterene. We will delve into their distinct mechanisms of action, compare their therapeutic profiles based on available data, and propose a rigorous experimental framework for head-to-head benchmarking. This document is intended for researchers and drug development professionals investigating new therapeutic strategies for hypertension, particularly in patients with metabolic syndrome, and other channelopathies like cystic fibrosis.

Introduction: The Epithelial Sodium Channel (ENaC) as a Therapeutic Target

The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water homeostasis across epithelial tissues, including the kidney's distal nephron, airways, and colon.[1] Its primary function is the reabsorption of sodium ions, which in turn influences fluid volume and blood pressure.[1] Dysregulation of ENaC activity is implicated in several pathologies. Gain-of-function mutations or over-activation can lead to excessive sodium retention, contributing to salt-sensitive hypertension and Liddle syndrome.[2][3] Conversely, in the airways of cystic fibrosis patients, hyperactive ENaC contributes to airway surface liquid depletion and thickened mucus, exacerbating lung disease.[1][2]

Consequently, ENaC has become a significant drug target. Amiloride and triamterene are well-established ENaC inhibitors used clinically as potassium-sparing diuretics to manage hypertension and edema.[4][5] However, their utility can be limited by side effects, such as hyperkalemia, and potential adverse metabolic effects. 2-Pyrazinoylguanidine (PZG), an analog of amiloride, has emerged as a compound with a potentially unique and advantageous profile, particularly for hypertensive patients with comorbid type 2 diabetes.[6] This guide will dissect these differences and outline the necessary experimental validation.

Comparative Mechanism of Action

The therapeutic effects and side-effect profiles of these compounds are rooted in their distinct molecular mechanisms. While all three interact with sodium transport, their pathways and downstream consequences differ significantly.

Standard of Care: Amiloride and Triamterene

Amiloride and triamterene are direct, competitive blockers of the ENaC.[4][7] They physically occlude the channel pore from the luminal side, preventing sodium ions from entering the epithelial cells of the distal nephron.[8][9][10] This inhibition of sodium reabsorption leads to a mild natriuresis (sodium excretion) and diuresis (water excretion), thereby lowering blood pressure.[4][11] By reducing the electrochemical gradient that drives potassium secretion, they spare potassium, a key feature distinguishing them from other diuretic classes.[12]

The mechanism is direct and focused on ion transport. Amiloride is known to block ENaC with a high affinity, exhibiting an IC50 of approximately 0.1 μM.[4]

cluster_0 Apical Membrane of Principal Cell (Kidney) cluster_1 Cellular & Systemic Effect ENaC Epithelial Sodium Channel (ENaC) Na+ Pore Na_reabsorption Decreased Na+ Reabsorption ENaC->Na_reabsorption Na_lumen Na+ (Lumen) Na_lumen->ENaC:port Reabsorption Amiloride Amiloride / Triamterene Amiloride->ENaC:port Direct Blockade H2O_reabsorption Decreased Water Reabsorption (Diuresis) Na_reabsorption->H2O_reabsorption K_excretion Decreased K+ Excretion Na_reabsorption->K_excretion BP Lowered Blood Pressure H2O_reabsorption->BP Hyperkalemia Risk of Hyperkalemia K_excretion->Hyperkalemia

Figure 1: Mechanism of Amiloride & Triamterene.
2-Pyrazinoylguanidine (PZG): A Dual-Action Profile

PZG is an amiloride analog, suggesting a potential interaction with ENaC.[6] However, preclinical and clinical data highlight a distinct and compelling secondary mechanism of action related to metabolic regulation. Studies have shown that PZG can reduce hyperglycemia, hyperinsulinemia, and hyperlipidemia in patients with non-insulin-dependent diabetes mellitus (NIDDM).[13]

The proposed mechanism for these metabolic benefits is the downregulation of the glucose-fatty acid cycle.[6][13] This is achieved by inhibiting lipolysis in adipocytes and reducing gluconeogenesis in the liver. Mechanistically, PZG appears to increase the activity of cyclic nucleotide phosphodiesterase (PDE), the enzyme that degrades cyclic AMP (cAMP).[6] By lowering intracellular cAMP levels, PZG counteracts the signaling cascade that promotes fat breakdown and glucose production, thereby improving the metabolic profile.[6] This contrasts with amiloride, which has been reported to potentially exacerbate hyperglycemia in diabetic patients.[6]

cluster_0 Adipocyte / Hepatocyte cluster_1 Metabolic & Systemic Effect PZG 2-Pyrazinoylguanidine (PZG) PDE Phosphodiesterase (PDE) PZG->PDE Upregulates Activity BP Lowered Blood Pressure PZG->BP Antihypertensive Effect (Presumed ENaC action) cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis (Adipocyte) PKA->Lipolysis Promotes Gluconeogenesis Gluconeogenesis (Hepatocyte) PKA->Gluconeogenesis Promotes FFA Decreased Free Fatty Acids Lipolysis->FFA Glucose Decreased Blood Glucose Gluconeogenesis->Glucose

Figure 2: Metabolic Mechanism of 2-Pyrazinoylguanidine (PZG).

Comparative Performance: Efficacy and Safety

The key differentiator for PZG lies in its favorable metabolic profile alongside its antihypertensive effects.

ParameterAmilorideTriamterene2-Pyrazinoylguanidine (PZG)
Primary Mechanism Direct ENaC Blockade[4][14]Direct ENaC Blockade[7][9]Antihypertensive (presumed ENaC), Metabolic Regulation (PDE upregulation)[6]
Primary Indication Hypertension, Edema[4]Hypertension, Edema[5]Investigational: Hypertension with Type 2 Diabetes[6]
Antihypertensive Efficacy Mild to moderate[8]Mild to moderate[9]Demonstrated reduction in systolic and diastolic pressure[13]
Effect on Serum K+ ↑ (Risk of Hyperkalemia)[4]↑ (Risk of Hyperkalemia)[11]Well-tolerated in studies; specific K+ effect requires further characterization[6]
Effect on Blood Glucose May exacerbate hyperglycemia[6]Data less clear, used with cautionReduces hyperglycemia[6][13]
Effect on Lipids May exacerbate hyperlipidemia[6]Data less clear, used with cautionReduces hyperlipidemia[13]
Potential in Cystic Fibrosis Potential to hydrate airway mucus via ENaC blockade[1]Potential to hydrate airway mucus via ENaC blockadePotential to hydrate airway mucus; metabolic benefits less relevant

Proposed Experimental Benchmarking Framework

To rigorously compare PZG against amiloride and triamterene, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to quantify potency, efficacy, and mechanism.

Workflow for Comprehensive Benchmarking

start Compound Selection (PZG, Amiloride, Triamterene) protocol1 Protocol 1: In Vitro ENaC Inhibition Assay (Ussing Chamber / Patch Clamp) start->protocol1 Determine Potency (IC50) protocol2 Protocol 2: In Vitro Metabolic Assay (Adipocyte Lipolysis) start->protocol2 Validate Metabolic Mechanism protocol3 Protocol 3: In Vivo Model of Hypertension (Dahl Salt-Sensitive Rat) protocol1->protocol3 protocol2->protocol3 data_analysis Data Analysis & Comparative Assessment protocol3->data_analysis Compare BP, Electrolytes, Metabolic Markers

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Pyrazinoylguanidine

This guide provides essential safety and logistical information for the proper disposal of 2-Pyrazinoylguanidine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Pyrazinoylguanidine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Executive Summary: The Imperative of Proper Chemical Disposal

The responsible management of chemical waste is a cornerstone of modern laboratory practice. For a specialized compound like 2-Pyrazinoylguanidine, a derivative of pyrazinoic acid, understanding its specific hazard profile is the first step toward safe disposal. This guide provides a comprehensive framework for evaluating the hazards of 2-Pyrazinoylguanidine and outlines detailed, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the environment. As the generator of the waste, you are legally responsible for its proper identification and disposal.[1]

Hazard Identification and Risk Assessment

Given this potential for significant hazard, a cautious approach is mandatory. All personnel handling 2-Pyrazinoylguanidine should treat it as a hazardous substance until a formal hazard characterization proves otherwise.

Key Physicochemical Properties of 2-Pyrazinoylguanidine:

PropertyValueSource
Molecular Formula C6H7N5OPubChem[5]
Molecular Weight 165.15 g/mol PubChem[5]
CAS Number 60398-24-5PubChem[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Pyrazinoylguanidine in any capacity, including for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Skin and Body Protection: A lab coat is required. For handling larger quantities or in the event of a spill, consider additional protective clothing.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.

The Critical Step: Hazardous Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for determining if it is hazardous.[1][7] This is the most critical step in the disposal process and will dictate the required procedures.

Is it a "Solid Waste"?

The first step is to determine if the material is a "solid waste"[1]. In a laboratory setting, any 2-Pyrazinoylguanidine that is being discarded is considered a solid waste.

Is it a "Hazardous Waste"?

A solid waste is considered hazardous if it meets one of two criteria:

  • Listed Waste: The EPA lists specific wastes as hazardous. You must check the F-list (wastes from non-specific sources), K-list (wastes from specific sources), P-list (acutely hazardous unused commercial chemical products), and U-list (toxic and other hazardous unused commercial chemical products).

  • Characteristic Waste: If the waste is not listed, it may still be hazardous if it exhibits one of the four characteristics of hazardous waste:

    • Ignitability: Can it create fire in certain conditions?

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

    • Reactivity: Is it unstable under normal conditions?

    • Toxicity: Is it harmful when ingested or absorbed?

A formal analysis by an environmental testing laboratory may be necessary to definitively determine these characteristics for 2-Pyrazinoylguanidine waste.

Disposal Procedures: A Step-by-Step Guide

The disposal pathway for 2-Pyrazinoylguanidine depends entirely on the outcome of the hazardous waste determination.

Scenario 1: The Waste is Determined to be Non-Hazardous

If, through proper testing and documentation, you have determined that your 2-Pyrazinoylguanidine waste is not hazardous, you may dispose of it as a standard chemical waste. However, it is still best practice to avoid disposal down the drain.

Procedure for Non-Hazardous Disposal:

  • Consolidate: Collect the waste 2-Pyrazinoylguanidine in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: Label the container as "Non-Hazardous Waste: 2-Pyrazinoylguanidine".

  • Disposal: Dispose of the container through your institution's chemical waste program or a licensed waste disposal contractor.

Scenario 2: The Waste is Determined to be Hazardous

If the waste is determined to be hazardous (either listed or by characteristic), you must follow strict hazardous waste disposal regulations.

Procedure for Hazardous Disposal:

  • Accumulation: Collect the hazardous waste in a designated Satellite Accumulation Area (SAA) in a container that is:

    • In good condition.

    • Compatible with the waste.

    • Securely closed except when adding or removing waste.

    • Marked with the words "Hazardous Waste" and an identification of the contents (e.g., "Hazardous Waste: 2-Pyrazinoylguanidine").

  • Labeling: The label must also include the date when the container becomes full.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. All shipments of hazardous waste must be accompanied by a hazardous waste manifest.

Chemical Inactivation: A Potential Pre-Treatment Step

While not a substitute for proper disposal, chemical inactivation may be considered as a pre-treatment step to render the waste less hazardous. For guanidine compounds, neutralization of the hydrochloride salt with a strong base like sodium hydroxide (NaOH) can yield the free base, which may be less soluble and easier to handle.[8]

It is critical to note that this procedure must be validated to ensure the resulting product is indeed non-hazardous before altering the disposal pathway.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate action is required.

Spill Response:
  • Evacuate: Immediately evacuate the area.

  • Isolate: Secure the area and prevent entry.

  • Report: Notify your institution's Environmental Health and Safety (EHS) department.

  • Clean-up: Only trained personnel with the proper PPE should clean up the spill using a spill kit. The resulting waste must be disposed of as hazardous waste.[9]

Personnel Exposure:
  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Pyrazinoylguanidine.

DisposalWorkflow Start Generation of 2-Pyrazinoylguanidine Waste Hazard_Det Perform Hazardous Waste Determination (RCRA) Start->Hazard_Det Is_Hazardous Is the waste hazardous? Hazard_Det->Is_Hazardous Non_Haz_Disposal Dispose as Non-Hazardous Chemical Waste via Licensed Contractor Is_Hazardous->Non_Haz_Disposal No Haz_Disposal Manage and Dispose as Hazardous Waste via Licensed Contractor Is_Hazardous->Haz_Disposal Yes End Disposal Complete Non_Haz_Disposal->End Haz_Disposal->End

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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